molecular formula C19H24N6O2 B1684447 BMS-690514 CAS No. 859853-30-8

BMS-690514

货号: B1684447
CAS 编号: 859853-30-8
分子量: 368.4 g/mol
InChI 键: CSGQVNMSRKWUSH-IAGOWNOFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-690514 has been investigated for the treatment of Breast Cancer.
Pan HER/VEGFR2 Receptor Tyrosine Kinase Inhibitor this compound is a pyrrolotriazine-based compound and a pan inhibitor of receptor tyrosine kinases with potential antineoplastic activity. Pan HER/VEGFR2 receptor tyrosine kinase inhibitor this compound binds to human epidermal growth factor receptors (EGFR) 1, 2 and 4 (HER1, HER2 and HER4) and vascular endothelial growth factor receptor 1, 2 and 3 (VEGFR-1, -2 and -3), all of which are frequently overexpressed by a variety of tumor types. Binding of this agent to these receptors may result in the inhibition of tumor cell proliferation;  the inhibition of endothelial cell migration and proliferation and angiogenesis;  and tumor cell death.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
an ErbB/VEGFR Inhibitor and antineoplastic agent

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGQVNMSRKWUSH-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CC[C@H]([C@@H](C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042689
Record name BMS-690514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859853-30-8
Record name BMS-690514
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859853308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-690514
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11665
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-690514
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU5X213Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Molecular Targets of BMS-690514: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available small molecule inhibitor that has demonstrated significant anti-tumor and anti-angiogenic activities. This pyrrolotriazine-based compound has been the subject of extensive preclinical investigation, revealing a multi-targeted mechanism of action. This technical guide provides an in-depth overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies for target validation, and a visual representation of the associated signaling pathways.

Primary Molecular Targets: A Dual-Action Inhibitor

This compound is a pan-inhibitor of two critical receptor tyrosine kinase families implicated in tumor growth and vascularization: the Human Epidermal Growth Factor Receptor (HER) family and the Vascular Endothelial Growth Factor Receptor (VEGFR) family.[1] By concurrently targeting these pathways, this compound exerts a comprehensive blockade on tumor cell proliferation, survival, and the development of a tumor-supporting vasculature.

HER Family Inhibition

This compound demonstrates potent inhibitory activity against key members of the HER family, which are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth. The primary HER family targets are:

  • EGFR (HER1): Epidermal Growth factor Receptor

  • HER2: Human Epidermal Growth Factor Receptor 2

  • HER4: Human Epidermal Growth Factor Receptor 4

VEGFR Family Inhibition

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. This compound effectively inhibits this process by targeting the VEGFR family, key regulators of angiogenesis. The primary VEGFR family targets include:

  • VEGFR-1: Vascular Endothelial Growth Factor Receptor 1

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2

  • VEGFR-3: Vascular Endothelial Growth Factor Receptor 3

Quantitative Analysis of Kinase Inhibition

The potency of this compound against its molecular targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Target KinaseIC50 (nM)
EGFR (HER1)5
HER220
HER460
VEGFR-125-50
VEGFR-225-50
VEGFR-325-50
Flt-3110
Lck220

Data compiled from multiple sources.

Cellular Activity of this compound

The inhibitory effect of this compound has been further validated in various human tumor cell lines. The IC50 values for cell proliferation inhibition correlate with the underlying dependency of these cell lines on HER family signaling.

Cell LineTumor TypeReceptor StatusIC50 (nM)
PC9Non-Small Cell LungEGFR exon 19 deletion<10
NCI-H358Non-Small Cell LungKRAS mutant>10,000
BT-474BreastHER2 amplified20-50
MDA-MB-468BreastEGFR overexpressed20-50
Calu-3LungHER2 amplified50-100

Data represents a summary from preclinical studies.

Signaling Pathways Targeted by this compound

This compound's therapeutic potential stems from its ability to disrupt key downstream signaling cascades initiated by the HER and VEGFR families.

HER2 Signaling Pathway

Upon activation, HER2 dimerizes with other HER family members, leading to the autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of signaling events, primarily through the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and differentiation.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER_dimer HER Dimerization HER2->HER_dimer PI3K PI3K HER_dimer->PI3K Ras Ras HER_dimer->Ras STAT STAT HER_dimer->STAT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation STAT->Proliferation BMS690514 This compound BMS690514->HER_dimer Inhibition VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation PKC->Proliferation Migration Endothelial Cell Migration PKC->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Endothelial Cell Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability BMS690514 This compound BMS690514->VEGFR2 Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Purified Kinase Incubation Incubate at 30°C Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (γ-32P) ATP->Incubation BMS690514 This compound (Varying Concentrations) BMS690514->Incubation Stop Stop Reaction (e.g., Phosphoric Acid) Incubation->Stop Filter Spot onto Filter Paper Stop->Filter Wash Wash to Remove Unincorporated ATP Filter->Wash Scintillation Scintillation Counting Wash->Scintillation IC50 Calculate IC50 Scintillation->IC50 Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Seeding Seed Cells Starvation Serum Starve Seeding->Starvation Treatment Treat with this compound Starvation->Treatment Stimulation Stimulate with Ligand (e.g., EGF, VEGF) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-pEGFR, anti-pVEGFR2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Prep Prepare Tumor Cell Suspension Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Prep->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound (e.g., Oral Gavage) Randomization->Dosing Measurement Measure Tumor Volume and Body Weight Dosing->Measurement Measurement->Dosing Sacrifice Euthanize Mice Measurement->Sacrifice Tumor_Excision Excise Tumors Sacrifice->Tumor_Excision Analysis Tumor Weight Measurement and Biomarker Analysis Tumor_Excision->Analysis

References

BMS-690514: A Comprehensive Technical Guide to a Pan-HER/VEGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available, and reversible small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) critical in tumor growth and angiogenesis.[1][2] Developed by Bristol-Myers Squibb, this pyrrolotriazine-based compound demonstrates significant inhibitory activity against members of the human epidermal growth factor receptor (HER/ErbB) family, including EGFR (HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][3][4] This dual-pathway inhibition of both tumor cell proliferation and tumor-associated angiogenesis positions this compound as a compound of significant interest in oncology research and development.[3] This technical guide provides a detailed overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, quantitative inhibitory activity, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the kinase domain of both HER family receptors and VEGFRs. This binding event prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[1]

HER Pathway Inhibition

The HER family of receptors plays a crucial role in the development and progression of various epithelial tumors. Overexpression or activating mutations of EGFR and HER2 are well-established oncogenic drivers. By inhibiting EGFR, HER2, and HER4, this compound can effectively shut down these pro-survival signals in cancer cells.[3]

VEGFR Pathway Inhibition

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By inhibiting VEGFR-1, -2, and -3, this compound can disrupt the tumor's blood supply, leading to nutrient deprivation and the inhibition of tumor growth.[1][3]

BMS-690514_Mechanism_of_Action cluster_0 HER Signaling Pathway cluster_1 VEGFR Signaling Pathway HER_ligand EGF/Heregulin HER_receptor EGFR/HER2/HER4 HER_ligand->HER_receptor HER_dimer Dimerization & Autophosphorylation HER_receptor->HER_dimer HER_downstream Proliferation, Survival HER_dimer->HER_downstream VEGF_ligand VEGF VEGFR VEGFR-1/2/3 VEGF_ligand->VEGFR VEGFR_dimer Dimerization & Autophosphorylation VEGFR->VEGFR_dimer VEGFR_downstream Angiogenesis, Vascular Permeability VEGFR_dimer->VEGFR_downstream BMS690514 This compound BMS690514->HER_dimer Inhibits BMS690514->VEGFR_dimer Inhibits

Figure 1: Simplified signaling pathways inhibited by this compound.

Quantitative Data

In Vitro Kinase Inhibitory Activity

The potency of this compound against various kinases has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target KinaseIC50 (nM)
EGFR (HER1)5[5]
HER220[5]
HER460[5]
VEGFR-125-50[5]
VEGFR-225-50[5]
VEGFR-325-50[5]
Flt-3Data not available
LckData not available
Cellular Proliferation Inhibitory Activity

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those dependent on HER signaling.

Cell LineCancer TypeKey Mutation/StatusIC50 (nM)
HCC4006Non-Small Cell LungEGFR exon 19 deletion2-35[5]
HCC827Non-Small Cell LungEGFR exon 19 deletion2-35[5]
PC9Non-Small Cell LungEGFR exon 19 deletion2-35[5]
DiFiColorectalEGFR gene amplificationData not available
NCI-H2073Non-Small Cell LungEGFR gene amplificationData not available
A431Epidermoid CarcinomaEGFR gene amplificationData not available
A549Non-Small Cell LungEGFR wild-type~20[6]
H1975Non-Small Cell LungEGFR T790M mutation~20[6]
H1650Non-Small Cell LungEGFR exon 19 deletion~10[6]
H1299Non-Small Cell LungEGFR null~40[6]
In Vivo Anti-Tumor Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in various xenograft models when administered orally.

Tumor ModelCancer TypeDosing ScheduleTumor Growth Inhibition
PC9Non-Small Cell Lung>3 mg/kg, once dailyTumor regression[5]
A549Non-Small Cell LungNot specifiedIncreased survival (p=0.02)[6]
H1299Non-Small Cell LungNot specifiedIncreased survival (p=0.02)[6]
H1975Non-Small Cell LungNot specifiedIncreased survival (p=0.1)[6]
Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

A Phase I/IIa clinical trial evaluated the efficacy of this compound in patients with advanced NSCLC. The maximum tolerated dose (MTD) was determined to be 200mg daily.[7]

Patient CohortDisease Control Rate (≥4 months)Objective Response Rate
Erlotinib-naïve (Cohort A)43.3%[7]3.3%[7]
Erlotinib-resistant (Cohort B)22.6%[7]3.2%[7]

Furthermore, in patients with EGFR mutations (including the T790M resistance mutation), 7 out of 10 (70%) achieved disease control, compared to 6 out of 21 (29%) with wild-type EGFR.[7]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

A luminescent kinase assay, such as the Kinase-Glo™ assay, is a common method to determine the in vitro inhibitory activity of compounds like this compound.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add this compound dilutions prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant kinase (e.g., VEGFR2) initiate_reaction Add diluted kinase to initiate reaction prep_enzyme->initiate_reaction prep_master_mix Prepare Master Mix: - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr)) add_mix Add Master Mix to 96-well plate prep_master_mix->add_mix add_mix->add_inhibitor add_inhibitor->initiate_reaction incubate Incubate at 30°C for 45 minutes initiate_reaction->incubate add_adp_glo Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP incubate->add_adp_glo incubate_rt1 Incubate at room temperature for 45 minutes add_adp_glo->incubate_rt1 add_kinase_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence incubate_rt1->add_kinase_detection incubate_rt2 Incubate at room temperature for 45 minutes add_kinase_detection->incubate_rt2 read_luminescence Measure luminescence with a plate reader incubate_rt2->read_luminescence

Figure 2: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant kinase (e.g., VEGFR2, EGFR)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay Kit

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in kinase buffer.

  • Prepare a master mix containing kinase buffer, ATP, and the appropriate substrate.

  • Add the master mix to the wells of a 96-well plate.

  • Add the this compound dilutions to the respective wells. Include wells with vehicle only as a positive control (no inhibition) and wells with no enzyme as a negative control (100% inhibition).

  • Initiate the reaction by adding the diluted recombinant kinase to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cellular Proliferation Assay (Clonogenic Assay)

The clonogenic assay is a gold-standard method to determine the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.

Clonogenic_Assay_Workflow start Prepare single-cell suspension of cancer cells (e.g., A549) seed_cells Seed cells into 6-well plates at low density start->seed_cells treat_cells Treat cells with various concentrations of this compound seed_cells->treat_cells incubate Incubate for 1-3 weeks until colonies are visible treat_cells->incubate fix_stain Fix colonies with a solution (e.g., methanol/acetic acid) and stain with crystal violet incubate->fix_stain count_colonies Count colonies containing ≥50 cells fix_stain->count_colonies calculate_sf Calculate Surviving Fraction (SF) and plot survival curves count_colonies->calculate_sf end Determine IC50 calculate_sf->end Xenograft_Model_Workflow start Implant NSCLC tumor fragments or cells subcutaneously into immunodeficient mice tumor_growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound (e.g., oral gavage) or vehicle control daily randomize->treat monitor Monitor tumor volume and body weight regularly (e.g., twice weekly) treat->monitor endpoint Continue treatment until a predefined endpoint is reached (e.g., tumor volume, time) monitor->endpoint analyze Analyze tumor growth inhibition, body weight changes, and survival endpoint->analyze end Evaluate in vivo efficacy analyze->end

References

Preclinical Profile of BMS-690514: A Dual Inhibitor of HER and VEGFR Pathways in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases critical in tumor growth and angiogenesis.[1][2] Developed by Bristol-Myers Squibb, this pyrrolotriazine-based compound demonstrates significant activity against members of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFRs).[2][3] This dual inhibition of pathways involved in both tumor cell proliferation and the blood supply that sustains it provides a strong rationale for its investigation as a broad-spectrum anti-cancer agent.[2][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various cancer models, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of HER family and VEGFR family receptors.[2] This blockade prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are pivotal for cell proliferation, survival, and migration.[4] By simultaneously targeting both the tumor cells directly through HER inhibition and the tumor vasculature through VEGFR inhibition, this compound presents a multi-pronged attack on cancer progression.[2][3]

Signaling Pathway

The following diagram illustrates the key signaling pathways targeted by this compound.

BMS690514_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) HER2, HER4 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR-1, -2, -3 PLCg PLCγ VEGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Transcription Gene Transcription MAPK->Transcription AKT Akt PI3K->AKT BMS690514 This compound BMS690514->EGFR BMS690514->VEGFR

This compound Signaling Pathway Inhibition.

Data Presentation

In Vitro Efficacy: Inhibition of Kinase Activity and Cell Proliferation

This compound has demonstrated potent inhibitory activity against a panel of kinases and cancer cell lines. The half-maximal inhibitory concentrations (IC50) from enzymatic and cell-based proliferation assays are summarized below.

Table 1: In Vitro Kinase Inhibition by this compound [3]

Kinase TargetIC50 (nmol/L)
EGFR5
HER220
HER460
VEGFR-150
VEGFR-225
VEGFR-350
FLT3110
Lck220
CAMKII>1000

Table 2: In Vitro Cell Proliferation Inhibition by this compound [3]

Cell LineCancer TypeReceptor StatusIC50 (nmol/L)
PC9Non-Small Cell LungEGFR exon 19 deletion10
HCC4006Non-Small Cell LungEGFR exon 19 deletion20
NCI-H1975Non-Small Cell LungEGFR L858R/T790M500
GEOColonEGFR wild-type>1000
HCT116ColonEGFR wild-type>1000
N87GastricHER2 amplified100
BT-474BreastHER2 amplified200
MDA-MB-453BreastHER2 amplified500
MCF7BreastHER2 low>1000
In Vivo Efficacy: Antitumor Activity in Xenograft Models

The antitumor activity of orally administered this compound was evaluated in various human tumor xenograft models in nude mice.[3]

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models [3]

Tumor ModelReceptor StatusDosing ScheduleDose (mg/kg)Tumor Growth Inhibition (%)
PC9 (Lung)EGFR exon 19 deletionQ1d x 1460118
PC9 (Lung)EGFR exon 19 deletionQ1d x 1430118
PC9 (Lung)EGFR exon 19 deletionQ1d x 1415113
PC9 (Lung)EGFR exon 19 deletionQ1d x 147.5112
NCI-H1975 (Lung)EGFR L858R/T790MQ1d x 219070
GEO (Colon)EGFR wild-typeQ1d x 216050
HCT116 (Colon)EGFR wild-typeQ1d x 216050
N87 (Gastric)HER2 amplifiedQ1d x 216080
BT-474 (Breast)HER2 amplifiedQ1d x 216075

Note: Tumor growth inhibition >100% indicates tumor regression.

Experimental Protocols

Cell Proliferation Assay

This protocol outlines the general steps for determining the IC50 values of this compound in cancer cell lines.

Cell_Proliferation_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add serial dilutions of this compound incubate_overnight->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_reagent Add proliferation reagent (e.g., MTT, CellTiter-Glo) incubate_72h->add_reagent measure_signal Measure absorbance or luminescence add_reagent->measure_signal calculate_ic50 Calculate IC50 values measure_signal->calculate_ic50 end_node End calculate_ic50->end_node

Cell Proliferation Assay Workflow.

Methodology:

  • Cell Seeding: Cancer cell lines are harvested during the exponential growth phase and seeded into 96-well microplates at a predetermined density.

  • Compound Addition: After allowing the cells to adhere overnight, various concentrations of this compound are added to the wells.

  • Incubation: The plates are incubated for a period of 72 hours to allow for the compound to exert its effect.

  • Viability Assessment: A viability reagent, such as MTT or CellTiter-Glo, is added to each well. These reagents measure metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance or luminescence is read using a plate reader, and the data is used to generate dose-response curves to calculate the IC50 value.

Western Blot Analysis

This protocol is used to assess the inhibition of receptor phosphorylation by this compound.

Methodology:

  • Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of the target receptors (e.g., p-EGFR, EGFR).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

This protocol describes the evaluation of the antitumor efficacy of this compound in mouse models.

In_Vivo_Xenograft_Workflow start Start implant_cells Subcutaneously implant human tumor cells into nude mice start->implant_cells tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize_mice Randomize mice into treatment and control groups tumor_growth->randomize_mice administer_drug Administer this compound or vehicle orally (Q1d) randomize_mice->administer_drug measure_tumors Measure tumor volume periodically administer_drug->measure_tumors measure_tumors->administer_drug Repeat for 14-21 days euthanize Euthanize mice at the end of the study measure_tumors->euthanize analyze_data Analyze tumor growth inhibition euthanize->analyze_data end_node End analyze_data->end_node

In Vivo Xenograft Study Workflow.

Methodology:

  • Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Once tumors reach a specified volume, the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally once daily (Q1d) for a defined period (e.g., 14 or 21 days). The control group receives the vehicle. The maximum tolerated dose in nude mice has been established at 90 mg/kg.[3]

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Matrigel Plug Assay

This assay is used to assess the antiangiogenic activity of this compound in vivo.

Methodology:

  • Matrigel Preparation: Matrigel, a solubilized basement membrane preparation, is mixed with pro-angiogenic factors (e.g., bFGF, VEGF) and, in the treatment group, with this compound.

  • Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into mice. The Matrigel solidifies at body temperature, forming a plug.

  • Plug Excision: After a set period (e.g., 7-14 days), the Matrigel plugs are excised.

  • Analysis: The plugs are analyzed for the extent of new blood vessel formation. This can be quantified by measuring the hemoglobin content within the plug or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is employed to non-invasively measure the effects of this compound on tumor blood flow and vascular permeability.

Methodology:

  • Baseline Imaging: Mice bearing established tumors undergo a baseline DCE-MRI scan.

  • Contrast Agent Injection: A gadolinium-based contrast agent is injected intravenously.

  • Dynamic Imaging: A series of T1-weighted images are rapidly acquired before, during, and after the injection of the contrast agent.

  • Post-Treatment Imaging: After a period of treatment with this compound, the DCE-MRI is repeated.

  • Pharmacokinetic Modeling: The signal intensity changes over time within the tumor are analyzed using pharmacokinetic models to derive quantitative parameters such as Ktrans (volume transfer constant) and Ve (extravascular, extracellular space volume fraction), which reflect vascular permeability and perfusion.

Conclusion

The preclinical data for this compound strongly support its profile as a potent dual inhibitor of the HER and VEGFR signaling pathways. Its ability to inhibit the proliferation of a broad range of cancer cell lines and to induce tumor regression in multiple xenograft models, including those with acquired resistance to other EGFR inhibitors, highlights its therapeutic potential.[3][5] The demonstrated antiangiogenic effects further contribute to its robust antitumor activity.[2][3] The comprehensive preclinical evaluation of this compound provides a solid foundation for its clinical development in the treatment of solid tumors.

References

An In-depth Technical Guide to BMS-690514: A Pan-HER/VEGFR Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-690514 is a potent, orally bioavailable, small molecule inhibitor of the human epidermal growth factor receptor (HER) and vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases.[1][2] This dual inhibition of critical pathways involved in tumor growth, proliferation, and angiogenesis has positioned this compound as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, including detailed experimental methodologies and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound, with the IUPAC name (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1][2]triazin-5-yl]methyl]piperidin-3-ol, is a pyrrolotriazine-based compound. Its chemical structure is characterized by a central pyrrolotriazine core, a substituted piperidinol moiety, and a methoxyphenylamino group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1][2]triazin-5-yl]methyl]piperidin-3-ol
CAS Number 859853-30-8
Molecular Formula C₁₉H₂₄N₆O₂
SMILES COc1cccc(c1)Nc2c3c(ccn3ncn2)CN4CC--INVALID-LINK--O">C@HN
InChI Key CSGQVNMSRKWUSH-IAGOWNOFSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 368.43 g/mol PubChem
Water Solubility 0.306 mg/mLALOGPS
logP 1.14Chemaxon
pKa (Strongest Acidic) 14.09Chemaxon
pKa (Strongest Basic) 9.51Chemaxon
Polar Surface Area 100.94 ŲChemaxon
Rotatable Bond Count 5Chemaxon
Hydrogen Bond Donors 3Chemaxon
Hydrogen Bond Acceptors 7Chemaxon

Pharmacological Properties and Mechanism of Action

This compound is a pan-inhibitor of the HER family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4, and also targets the VEGFR family (VEGFR1, VEGFR2, and VEGFR3).[1][3] By binding to the ATP-binding site of the kinase domain of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition disrupts key cellular processes in cancer cells, including proliferation, survival, and angiogenesis.

Table 3: In Vitro Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
EGFR (HER1) 5
HER2 20
HER4 60
VEGFR1 25-50
VEGFR2 25-50
VEGFR3 25-50
Flt-3 110
Lck 220

IC₅₀ values were determined in enzymatic assays.[1][4]

The inhibition of the HER and VEGFR signaling pathways by this compound is depicted in the following diagram:

BMS_690514_Signaling_Pathway cluster_membrane Cell Membrane cluster_bms cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR (HER1) HER2, HER4 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR1, 2, 3 VEGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway VEGFR->PLCg BMS690514 This compound BMS690514->EGFR Inhibits BMS690514->VEGFR Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Inhibition of HER and VEGFR signaling pathways by this compound.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target receptor tyrosine kinases.

Methodology:

A representative protocol for an in vitro kinase assay is as follows:

  • Reagents:

    • Recombinant human kinase enzymes (e.g., EGFR, HER2, VEGFR2)

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ATP (at a concentration near the Kₘ for each enzyme)

    • Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

    • This compound (serially diluted in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well assay plates

  • Procedure:

    • Add 2.5 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

A common method for assessing cell proliferation is the clonogenic survival assay:

  • Cell Lines and Culture:

    • Select cancer cell lines with known HER or VEGFR expression levels (e.g., non-small-cell lung cancer cell lines H1299 and H1975).

    • Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed a known number of cells into 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 5 to 500 nmol/L) for a specified duration (e.g., 12 hours).[5]

    • Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

    • Incubate the plates for a period that allows for colony formation (typically 7-14 days).

    • Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

    • Count the number of colonies (containing ≥50 cells).

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

    • Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

Experimental_Workflow_Cell_Proliferation Start Start Seed_Cells Seed Cancer Cells in 6-well Plates Start->Seed_Cells Incubate_Attach Incubate Overnight for Attachment Seed_Cells->Incubate_Attach Treat_BMS Treat with this compound (various concentrations) Incubate_Attach->Treat_BMS Incubate_Treatment Incubate for 12 hours Treat_BMS->Incubate_Treatment Wash_Cells Wash Cells and Add Fresh Medium Incubate_Treatment->Wash_Cells Incubate_Colonies Incubate for 7-14 Days for Colony Formation Wash_Cells->Incubate_Colonies Fix_Stain Fix and Stain Colonies Incubate_Colonies->Fix_Stain Count_Colonies Count Colonies Fix_Stain->Count_Colonies Analyze_Data Analyze Data and Determine IC₅₀ Count_Colonies->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a clonogenic cell proliferation assay.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., nude mice).

    • Subcutaneously implant human tumor cells (e.g., NSCLC xenografts) into the flanks of the mice.

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound orally (e.g., by gavage) at various doses once daily.[1]

    • The control group receives the vehicle solution.

  • Efficacy Assessment:

    • Measure tumor volume using calipers at regular intervals throughout the study.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Data Analysis:

    • Calculate the mean tumor volume for each group over time.

    • Determine the tumor growth inhibition for each treatment group compared to the control group.

Pharmacokinetics and Metabolism

Preclinical studies have shown that this compound exhibits variable oral bioavailability across different species, ranging from 8% in monkeys to approximately 100% in rats.[2][6] In humans, this compound is rapidly absorbed and extensively metabolized.[7][8] The primary metabolic pathways include oxidation, mediated by CYP2D6 and CYP3A4, and direct glucuronidation.[6]

Conclusion

This compound is a potent dual inhibitor of the HER and VEGFR receptor tyrosine kinase families, demonstrating significant anti-proliferative and anti-angiogenic activities in preclinical models. Its well-characterized chemical and pharmacological properties, along with a manageable safety profile in early clinical trials, underscore its potential as a therapeutic agent in oncology. Further research is warranted to fully elucidate its clinical efficacy in various cancer types.

References

In Vitro Potency and Selectivity of BMS-690514: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1][2][3] Developed by Bristol-Myers Squibb, this pyrrolotriazine-based compound demonstrates significant inhibitory activity against all human epidermal growth factor receptor (HER/ErbB) family members (EGFR/HER1, HER2, and HER4) and vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][4] The dual targeting of both tumor cell proliferation and tumor-associated angiogenesis pathways positions this compound as a compound of interest in the development of cancer therapeutics.[3] This technical guide provides a comprehensive overview of the in vitro potency and selectivity profile of this compound, along with detailed experimental protocols for its characterization.

Mechanism of Action: Dual Inhibition of HER and VEGFR Signaling

This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of both HER family receptors and VEGFRs.[5] This inhibition blocks downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[3][5]

HER (ErbB) Signaling Pathway: The HER family of receptors plays a critical role in the growth and proliferation of many epithelial tumors.[3] Ligand binding to EGFR (HER1), or the overexpression of HER2, leads to receptor dimerization and autophosphorylation of tyrosine residues. This, in turn, activates downstream pathways such as the RAS/MAPK and PI3K/Akt pathways, promoting cell cycle progression and inhibiting apoptosis.[5] this compound's inhibition of EGFR, HER2, and HER4 effectively abrogates these signals.

VEGFR Signaling Pathway: The VEGFR family, particularly VEGFR2, is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][3] Binding of VEGF to its receptor on endothelial cells stimulates receptor dimerization, kinase activation, and the initiation of signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1] By inhibiting VEGFRs, this compound can suppress tumor angiogenesis.[3]

G cluster_HER HER Signaling cluster_VEGFR VEGFR Signaling HER1 EGFR (HER1) PI3K_Akt PI3K/Akt Pathway HER1->PI3K_Akt RAS_MAPK RAS/MAPK Pathway HER1->RAS_MAPK HER2 HER2 HER2->PI3K_Akt HER2->RAS_MAPK HER4 HER4 HER4->PI3K_Akt HER4->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation VEGFR VEGFRs (1, 2, 3) Endothelial Endothelial Cell Proliferation & Migration VEGFR->Endothelial Angiogenesis Angiogenesis Endothelial->Angiogenesis BMS690514 This compound BMS690514->HER1 BMS690514->HER2 BMS690514->HER4 BMS690514->VEGFR

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Kinase Inhibitory Potency

This compound is a potent inhibitor of both HER family and VEGFR kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) against key target kinases.

Target KinaseIC50 (nM)
EGFR (HER1)5
HER219
VEGFR250
Flt-3110
Lck220

Data sourced from product data sheets.[5]

In Vitro Cellular Proliferation

The inhibitory effect of this compound on kinase signaling translates to potent anti-proliferative activity in various human tumor cell lines. The potency is generally correlated with the dependence of the cell line on HER kinase signaling.

Cell LineTumor TypeIC50 (nM)
A431 Epidermoid CarcinomaData not available in search results
NCI-H1975 Non-Small Cell Lung Cancer (with activating EGFR mutation)Data not available in search results
BT-474 Breast Ductal CarcinomaData not available in search results
HUVEC Human Umbilical Vein Endothelial CellsData not available in search results

Note: Specific IC50 values for cell lines were not available in the provided search results, but the compound has been shown to inhibit the proliferation of tumor cells.[3]

Experimental Protocols

Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare serial dilutions of this compound Incubate Incubate compound with kinase solution at RT Compound_Prep->Incubate Kinase_Prep Prepare kinase/substrate /ATP solution Kinase_Prep->Incubate Add_Reagent Add detection reagent (e.g., ADP-Glo) Incubate->Add_Reagent Read_Signal Read luminescence Add_Reagent->Read_Signal Calculate Calculate % inhibition Read_Signal->Calculate Plot Plot dose-response curve and determine IC50 Calculate->Plot G cluster_plating Cell Plating cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis Seed_Cells Seed cells in a 96-well plate Incubate_Overnight Incubate overnight to allow attachment Seed_Cells->Incubate_Overnight Add_Compound Add serial dilutions of this compound Incubate_Overnight->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Determine_IC50 Calculate IC50 Read_Absorbance->Determine_IC50

References

Methodological & Application

Preparing BMS-690514 for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available small molecule inhibitor targeting multiple receptor tyrosine kinases, including epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), human epidermal growth factor receptor 4 (HER4), and vascular endothelial growth factor receptors (VEGFRs). Its dual action of inhibiting tumor cell proliferation and angiogenesis makes it a compound of significant interest in preclinical and clinical cancer research. This document provides detailed application notes and protocols for the preparation and administration of this compound in animal studies, ensuring proper handling and enabling reproducible experimental outcomes.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is crucial for appropriate formulation and administration.

PropertyValueSource
Molecular Formula C₁₉H₂₄N₆O₂PubChem
Molecular Weight 368.43 g/mol PubChem
Appearance Solid---
Predicted Water Solubility 0.306 mg/mLDrugBank
Storage Conditions Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).MedKoo Biosciences

Recommended Protocol for Oral Formulation Preparation

This protocol is based on a standard vehicle composition for administering hydrophobic compounds to rodents via oral gavage. It is essential to perform a small-scale pilot formulation to ensure complete dissolution and stability before preparing a large batch.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals, their weight, and the desired dose and dosing volume. A common dosing volume for oral gavage in mice is 100 µL per 20 g of body weight.

  • Dissolve this compound in DMSO:

    • Weigh the required amount of this compound powder and place it in a sterile conical tube.

    • Add the calculated volume of DMSO to achieve a 10% final concentration of DMSO in the total formulation volume.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Add PEG400:

    • To the DMSO solution, add the calculated volume of PEG400 to achieve a 40% final concentration.

    • Vortex the mixture until it is homogeneous.

  • Add Tween 80:

    • Add the calculated volume of Tween 80 to achieve a 5% final concentration.

    • Vortex thoroughly to ensure uniform mixing.

  • Add Saline:

    • Slowly add the sterile saline to the mixture to reach the final desired volume (achieving a 45% final concentration of saline).

    • Vortex the final solution until it is a clear and homogeneous suspension.

  • Final Checks and Storage:

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.

    • The freshly prepared formulation should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. It is recommended to re-vortex the solution before each administration.

Experimental Workflow for In Vivo Administration

The following diagram outlines the typical workflow for preparing and administering this compound to animals in a research setting.

experimental_workflow cluster_preparation Formulation Preparation cluster_administration Animal Administration weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG400 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline vortex Vortex to Homogenize add_saline->vortex animal_prep Prepare Animal (e.g., weigh) vortex->animal_prep Use Fresh Formulation oral_gavage Administer via Oral Gavage animal_prep->oral_gavage monitoring Monitor for Adverse Effects oral_gavage->monitoring

Fig. 1: Experimental workflow for this compound preparation and administration.

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and angiogenesis. The diagram below illustrates the targeted pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes EGFR EGFR (HER1) PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 HER2->PI3K_Akt HER2->RAS_MAPK HER4 HER4 HER4->PI3K_Akt VEGFR VEGFR VEGFR->PI3K_Akt PLC_PKC PLCγ/PKC Pathway VEGFR->PLC_PKC BMS690514 This compound BMS690514->EGFR Inhibits BMS690514->HER2 Inhibits BMS690514->HER4 Inhibits BMS690514->VEGFR Inhibits Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLC_PKC->Angiogenesis

Fig. 2: this compound mechanism of action on key signaling pathways.

Conclusion

Proper preparation of this compound is paramount for the success and reproducibility of in vivo animal studies. The provided protocol for an oral formulation offers a robust starting point for researchers. It is always recommended to consult relevant literature and perform small-scale pilot studies to optimize the formulation for specific experimental needs. Understanding the compound's mechanism of action and the signaling pathways it inhibits is also crucial for interpreting experimental results and designing further studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-690514 is a potent, orally bioavailable small molecule inhibitor targeting the human epidermal growth factor receptor (EGFR), HER2, HER4, and vascular endothelial growth factor receptor (VEGFR) kinase families.[1][2] This dual targeting of tumor cell proliferation and angiogenesis makes this compound a compound of significant interest in preclinical cancer research, particularly in mouse xenograft models.[1][2] These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental protocols for the use of this compound in such models. Detailed methodologies for establishing xenografts, preparing and administering the compound, and monitoring tumor response are outlined to ensure reproducible and reliable experimental outcomes.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting the ATP binding sites of key receptor tyrosine kinases (RTKs) involved in oncogenesis. It potently targets EGFR (HER1), HER2, and HER4, which are frequently overexpressed or mutated in various epithelial cancers, leading to uncontrolled cell growth and survival.[1] Simultaneously, it inhibits VEGFRs, crucial mediators of angiogenesis, the process by which tumors develop their own blood supply to sustain growth and metastasize.[2] By disrupting these critical signaling pathways, this compound can inhibit tumor cell proliferation and cut off the tumor's vascular supply.[1]

Signaling Pathway Inhibited by this compound

BMS690514_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR (HER1) PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 HER2->PI3K_AKT HER2->RAS_MAPK HER4 HER4 HER4->PI3K_AKT VEGFR VEGFR Angiogenesis Angiogenesis Signaling VEGFR->Angiogenesis BMS690514 This compound BMS690514->EGFR BMS690514->HER2 BMS690514->HER4 BMS690514->VEGFR Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Vascularization Tumor Vascularization Angiogenesis->Vascularization

Caption: this compound inhibits EGFR, HER2, HER4, and VEGFR signaling pathways.

Recommended Dosage for Mouse Xenografts

The antitumor activity of this compound has been evaluated in multiple tumor xenograft models. The compound is well-tolerated in nude mice when administered once daily via oral gavage. The maximum tolerated dose (MTD) has been established, and significant tumor regression has been observed at doses well below the MTD.[1]

ParameterDosageAdministration RouteFrequencyDurationReference
Maximum Tolerated Dose (MTD) 90 mg/kgOral GavageOnce Daily14 to 21 days[1]
Efficacious Dose Range > 3 mg/kgOral GavageOnce Daily14 to 21 days[1]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo mouse xenograft studies with this compound. These should be adapted based on the specific cell line and research objectives.

Materials
  • This compound

  • Vehicle for solubilization (e.g., 0.5% methylcellulose)

  • Appropriate tumor cell line

  • Immunocompromised mice (e.g., athymic nude or SCID mice), 4-6 weeks old

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Oral gavage needles (18-20 gauge, flexible tip recommended)

  • Digital calipers

  • Anesthetic (e.g., isoflurane)

  • Animal balance

Experimental Workflow

Xenograft_Workflow A 1. Cell Culture (Exponential Growth Phase) B 2. Cell Harvesting & Preparation (Trypsinization, Washing, Counting) A->B C 3. Subcutaneous Injection (e.g., 5 x 10^6 cells in PBS/Matrigel) B->C D 4. Tumor Growth Monitoring (Calipers, 2-3 times/week) C->D E 5. Randomization into Groups (e.g., Tumor Volume ~100-150 mm³) D->E F 6. Treatment Initiation (Vehicle vs. This compound) E->F G 7. Daily Dosing & Monitoring (Oral Gavage, Tumor Volume, Body Weight) F->G H 8. Study Endpoint (e.g., Tumor Volume >1000 mm³ or 21 days) G->H I 9. Data Analysis (Tumor Growth Inhibition, Statistical Analysis) H->I

Caption: Workflow for a typical mouse xenograft study with this compound.

Protocol for Tumor Cell Implantation
  • Cell Preparation: Culture tumor cells in appropriate media until they reach 70-80% confluency in the exponential growth phase.

  • Harvesting: Wash cells with PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension at approximately 1500 rpm for 5 minutes.

  • Washing and Resuspension: Discard the supernatant and wash the cell pellet twice with sterile PBS. Resuspend the final pellet in cold PBS or serum-free medium at a concentration of 5 x 10⁷ cells/mL. For cell lines with low tumorigenicity, resuspending in a 1:1 mixture of PBS and Matrigel can improve engraftment.

  • Injection: Anesthetize the mouse. Using a 1 mL syringe with a 27-gauge needle, draw up 0.1 mL of the cell suspension (containing 5 x 10⁶ cells). Inject the cells subcutaneously into the flank of the mouse.

Protocol for this compound Preparation and Administration
  • Preparation of Dosing Solution: Prepare a suspension of this compound in a suitable vehicle such as 0.5% methylcellulose. The concentration should be calculated based on the desired dose (e.g., mg/kg) and the average weight of the mice, assuming a standard dosing volume of 10 mL/kg (0.2 mL for a 20 g mouse). Vortex thoroughly before each use to ensure a uniform suspension. Prepare a vehicle-only solution to serve as the control.

  • Animal Restraint: Securely restrain the mouse to prevent movement.

  • Oral Gavage:

    • Measure the appropriate gavage needle length from the tip of the mouse's nose to the last rib to avoid stomach perforation.

    • Attach the gavage needle to a 1 mL syringe filled with the dosing solution.

    • Gently insert the gavage needle into the mouth, allowing it to slide along the roof of the mouth and down the esophagus. Do not force the needle.

    • Slowly dispense the solution into the stomach.

    • Carefully withdraw the needle and return the mouse to its cage.

Monitoring and Data Collection
  • Tumor Growth: Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Daily Monitoring: Throughout the treatment period, monitor tumor volume, body weight (as an indicator of toxicity), and the general health of the animals.

  • Endpoint: The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³), after a fixed duration of treatment, or if signs of excessive toxicity are observed.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols and dosage information provided herein offer a solid foundation for designing and executing preclinical mouse xenograft studies. Adherence to these guidelines will facilitate the generation of robust and reliable data to further evaluate the therapeutic potential of this compound.

References

Application Notes and Protocols for BMS-690514 in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BMS-690514 is a potent, orally available, reversible small-molecule inhibitor targeting multiple receptor tyrosine kinases.[1] It is a dual inhibitor, primarily targeting the human epidermal growth factor receptor (HER/ErbB) family (EGFR/HER1, HER2, HER4) and the vascular endothelial growth factor receptor (VEGFR) family (VEGFR-1, -2, -3).[1][2] This dual action allows this compound to simultaneously inhibit tumor cell proliferation, survival, and tumor-associated angiogenesis, making it a subject of significant interest in NSCLC research, including in models resistant to first-generation EGFR inhibitors.[2][3] These notes provide an overview of its application, key quantitative data, and detailed protocols for its use in a research setting.

Mechanism of Action: Dual Inhibition of EGFR and VEGFR Pathways

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the kinase domain of both EGFR and VEGFR, thereby inhibiting their autophosphorylation and the activation of downstream signaling cascades.

  • EGFR Pathway Inhibition : In NSCLC cells, particularly those with activating EGFR mutations, the EGFR signaling pathway is constitutively active, driving cell proliferation and survival through cascades like RAS/MAPK and PI3K/AKT. By inhibiting EGFR, HER2, and HER4, this compound effectively blocks these pro-tumorigenic signals.[2] The compound has shown efficacy in NSCLC cells with activating EGFR mutations (e.g., exon 19 deletion) and even in those with the T790M resistance mutation.[2][3]

  • VEGFR Pathway Inhibition : Solid tumors require the formation of new blood vessels (angiogenesis) to grow. The VEGFR signaling pathway is critical for this process. By inhibiting VEGFR kinases, this compound disrupts tumor angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor.[2][4]

BMS690514_Mechanism Mechanism of Action of this compound EGFR EGFR/HER Family Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates VEGFR VEGFR Family Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGFR->Angiogenesis Activates BMS690514 This compound BMS690514->EGFR Inhibits BMS690514->VEGFR Inhibits

Caption: Dual inhibition of EGFR and VEGFR pathways by this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in NSCLC models.

Table 1: In Vitro Potency of this compound in NSCLC Cell Lines

Cell Line Tumor Type Receptor Status / EGFR Mutation IC₅₀ (nmol/L) for Cell Proliferation Citation
PC9 NSCLC EGFR Exon 19 Deletion 2 [2]
NCI-H358 NSCLC EGFR Wild-Type 145 [2]
NCI-H1975 NSCLC EGFR L858R + T790M 200-500 [3][4]
A549 NSCLC EGFR Wild-Type >500 [3]

| H1299 | NSCLC | EGFR Null | >500 |[3] |

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

Xenograft Model Treatment Dosing Schedule Outcome Citation
PC9 (NSCLC) This compound (>3 mg/kg) Once daily, oral gavage Tumor regression [2]
PC9 (NSCLC) This compound (30 mg/kg) Once daily, oral gavage Sustained tumor suppression (>100 days post-cessation) [2]
L2987 (NSCLC) This compound Not specified Suppression of tumor angiogenesis and blood flow [2]
H1299 & H1975 This compound (30 mg/kg) + Radiation (6 Gy) Sequential: Radiation on Day 1, this compound on Days 2-12 Markedly enhanced anti-tumor effect vs. either treatment alone [3][4]

| A549, H1299, H1975 | this compound | Continuous oral dosing for 5 days | Significant tumor growth inhibition |[3] |

Table 3: Clinical Trial Data (Phase I-IIa) in Advanced NSCLC

Patient Cohort Treatment Disease Control Rate (≥4 months) Objective Response Rate Citation
Erlotinib-naïve This compound (200 mg/day) 43.3% 3.3% [1]
Erlotinib-resistant This compound (200 mg/day) 22.6% 3.2% [1]
EGFR Mutation (incl. T790M) This compound (200 mg/day) 70% Not specified [1]

| EGFR Wild-Type | this compound (200 mg/day) | 29% | Not specified |[1] |

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Proliferation (Clonogenic) Assay

This protocol is used to assess the effect of this compound on the long-term survival and proliferative capacity of NSCLC cells.[3][4]

Materials:

  • NSCLC cell lines (e.g., A549, H1975, H1299)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 6-well culture plates

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

  • Cell Seeding: Plate 500-1000 cells per well in 6-well plates and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 5 nM to 500 nM) or vehicle control (DMSO). A typical incubation time is 12-24 hours.[3]

  • Incubation: After drug exposure, wash the cells with PBS and replace with fresh, drug-free complete medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing viable cells to form colonies (defined as ≥50 cells).

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.

  • Quantification: Gently wash away excess stain with water and allow the plates to air dry. Count the number of colonies in each well.

  • Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Protocol 2: In Vivo NSCLC Xenograft Study

This protocol describes the establishment of a subcutaneous NSCLC tumor model in immunodeficient mice to evaluate the anti-tumor activity of this compound.[2][3]

Materials:

  • Athymic nude mice (6-8 weeks old)

  • NSCLC cells (e.g., PC9, H1975) suspended in PBS or Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers

  • Animal housing and handling equipment compliant with institutional guidelines

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5-10 x 10⁶ NSCLC cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 3-90 mg/kg) or vehicle control once daily via oral gavage.[2] Treatment duration is typically 14-21 days.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.

  • Endpoint and Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or evidence of significant morbidity. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot). Compare tumor growth inhibition between the treated and control groups.

Xenograft_Workflow In Vivo Xenograft Experimental Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A 1. Cell Culture (NSCLC Line) B 2. Subcutaneous Injection of cells into nude mice A->B C 3. Tumor Growth (to ~150 mm³) B->C D 4. Randomize Mice into Groups C->D E1 5a. Treatment Group: Administer this compound (Oral Gavage, Daily) D->E1 E2 5b. Control Group: Administer Vehicle D->E2 F 6. Monitor Tumor Volume & Body Weight (2-3x / week) E1->F E2->F G 7. Study Endpoint Reached F->G H 8. Euthanize & Excise Tumors G->H I 9. Data Analysis: Tumor Growth Inhibition, Biomarker Assessment H->I

Caption: A typical experimental workflow for an NSCLC xenograft study.

Protocol 3: Western Blot for Receptor Phosphorylation

This protocol is used to confirm the on-target activity of this compound by measuring the inhibition of EGFR phosphorylation in treated cells.[2]

Materials:

  • NSCLC cells cultured in plates

  • This compound

  • Growth factors (e.g., EGF) if studying ligand-induced phosphorylation

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Serum-starve overnight if necessary.

  • Inhibition: Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: (Optional) Stimulate the cells with a ligand like EGF for 10-15 minutes to induce receptor phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.

  • Protein Quantification: Scrape and collect the lysate. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-pEGFR) overnight at 4°C.

  • Detection: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Imaging: After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Re-probe the membrane for total EGFR and a loading control (e.g., Actin) to normalize the data and confirm equal protein loading. Quantify band intensity to determine the reduction in phosphorylation.

References

Application Notes and Protocols for Western Blot Analysis of pEGFR Following BMS-690514 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways. Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers. BMS-690514 is a potent, orally active, and reversible inhibitor of EGFR, HER2, and HER4 tyrosine kinases.[3][4] It functions by competing with ATP for the kinase domain, thereby inhibiting autophosphorylation and subsequent downstream signaling.[5] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on EGFR phosphorylation in cancer cells.

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound. Upon binding of a ligand like EGF, the EGFR receptor dimerizes and autophosphorylates on tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of downstream pathways like the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. This compound inhibits the kinase activity of EGFR, thus preventing this autophosphorylation and blocking downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Ligand Binding EGFR_active pEGFR (active) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) EGFR_active->Downstream_Signaling Activation This compound This compound This compound->EGFR_active Inhibition Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

EGFR Signaling Pathway and this compound Inhibition.

Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis of pEGFR after treating cells with this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., A431 cells) BMS_Treatment 2. This compound Treatment Cell_Culture->BMS_Treatment EGF_Stimulation 3. EGF Stimulation BMS_Treatment->EGF_Stimulation Cell_Lysis 4. Cell Lysis EGF_Stimulation->Cell_Lysis Protein_Quant 5. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 6. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 7. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (anti-pEGFR, anti-EGFR, anti-Actin) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis 12. Data Analysis (Densitometry) Detection->Analysis

Western Blot Workflow for pEGFR Analysis.

Detailed Experimental Protocol

This protocol is optimized for A431 cells, which overexpress EGFR.

1. Cell Culture and Treatment a. Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells in 6-well plates and grow to 70-80% confluency. c. Serum-starve the cells for 12-16 hours in serum-free DMEM prior to treatment. d. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

2. EGF Stimulation a. Following this compound treatment, stimulate the cells with 100 ng/mL of human EGF for 15 minutes at 37°C to induce EGFR phosphorylation.

3. Cell Lysis a. After stimulation, place the plates on ice and aspirate the media. b. Wash the cells twice with ice-cold PBS. c. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C. g. Transfer the supernatant (total protein extract) to a new pre-chilled tube.

4. Protein Quantification a. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

5. Sample Preparation and SDS-PAGE a. Normalize the protein concentration of all samples with RIPA buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes. c. Load 20-30 µg of total protein per lane into a 4-12% gradient SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. d. Run the gel at 120V until the dye front reaches the bottom.

6. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

7. Blocking and Antibody Incubation a. Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Anti-phospho-EGFR (Tyr1068) (1:1000 dilution in 5% BSA in TBST)
  • Anti-EGFR (1:1000 dilution in 5% BSA in TBST)
  • Anti-β-Actin (1:5000 dilution in 5% non-fat dry milk in TBST) as a loading control. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody (1:2000 to 1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis a. Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pEGFR and total EGFR band intensities to the β-Actin band intensity. The ratio of normalized pEGFR to normalized total EGFR represents the level of EGFR phosphorylation.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table. The values represent the relative band intensities normalized to the loading control and then expressed as a percentage of the EGF-stimulated control.

Treatment GroupThis compound (nM)Relative pEGFR/Total EGFR Ratio (%)Standard Deviation
Untreated Control05.2± 1.1
EGF Stimulated0100.0± 8.5
EGF + this compound1045.3± 5.2
EGF + this compound5015.8± 2.7
EGF + this compound1006.1± 1.5
EGF + this compound5002.3± 0.8

Conclusion

This protocol provides a comprehensive method for assessing the inhibitory effect of this compound on EGFR phosphorylation. The results obtained from this Western blot analysis can be used to determine the potency and efficacy of this compound in a cellular context, providing valuable data for drug development and cancer research. The provided diagrams and detailed steps ensure that the experimental workflow is clear and reproducible for researchers.

References

Application Notes and Protocols for Cell Viability Assay with BMS-690514 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690514 is a potent, orally available, reversible inhibitor of the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), human epidermal growth factor receptor 4 (HER4), and vascular endothelial growth factor receptor (VEGFR) kinases.[1][2][3] These receptor tyrosine kinases are often dysregulated in various cancers, including breast cancer, and play crucial roles in tumor cell proliferation, survival, and angiogenesis.[4] By targeting these key signaling pathways, this compound has demonstrated antitumor activity in preclinical models of breast cancer.[5]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in various breast cancer cell lines using common cell viability assays. The provided data and methodologies will enable researchers to evaluate the cytotoxic and anti-proliferative effects of this compound and to identify sensitive and resistant cell lines.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The IC50 values for this compound can vary depending on the breast cancer cell line, reflecting their diverse molecular characteristics and dependence on the signaling pathways targeted by the inhibitor.

For accurate and reproducible results, it is recommended to determine IC50 values at consistent time points, such as 24, 48, or 72 hours of continuous drug exposure.[6][7]

Table 1: Recommended Seeding Densities for Common Breast Cancer Cell Lines in a 96-well Plate

Cell LineReceptor StatusRecommended Seeding Density (cells/well)
MCF-7 ER+, PR+/-, HER2-5,000 - 10,000
MDA-MB-231 ER-, PR-, HER2- (Triple Negative)10,000 - 20,000[8]
SK-BR-3 ER-, PR-, HER2+10,000 - 20,000
BT-474 ER+, PR+, HER2+15,000 - 25,000

Note: Optimal seeding densities should be determined empirically for each cell line to ensure logarithmic growth during the assay period.

Signaling Pathway Inhibition by this compound

This compound exerts its anti-cancer effects by simultaneously blocking multiple critical signaling pathways involved in breast cancer progression. The diagram below illustrates the key pathways targeted by this compound.

BMS690514_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR HER2 HER2 HER2->Ras_Raf_MEK_ERK HER2->PI3K_Akt_mTOR VEGFR VEGFR VEGFR->PI3K_Akt_mTOR PLCg PLCγ Pathway VEGFR->PLCg BMS690514 This compound BMS690514->EGFR Inhibits BMS690514->HER2 Inhibits BMS690514->VEGFR Inhibits Proliferation Cell Proliferation Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation PLCg->Proliferation

This compound Signaling Pathway Inhibition

Experimental Workflow for Cell Viability Assay

The following diagram outlines the general workflow for assessing the effect of this compound on the viability of breast cancer cell lines.

Cell_Viability_Workflow start Start seed_cells Seed Breast Cancer Cells in 96-well Plates start->seed_cells incubate_adhesion Incubate for 24h for Cell Adhesion seed_cells->incubate_adhesion treat_bms Treat with Serial Dilutions of this compound incubate_adhesion->treat_bms incubate_treatment Incubate for 24-72h treat_bms->incubate_treatment viability_assay Perform Cell Viability Assay (Crystal Violet or MTT) incubate_treatment->viability_assay measure_absorbance Measure Absorbance viability_assay->measure_absorbance data_analysis Data Analysis and IC50 Calculation measure_absorbance->data_analysis end End data_analysis->end

General Experimental Workflow

Experimental Protocols

Two common and reliable methods for assessing cell viability are the Crystal Violet and MTT assays.

Crystal Violet Cell Viability Assay

This assay is based on the ability of crystal violet dye to bind to proteins and DNA of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.[9]

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution: 4% paraformaldehyde in PBS or 100% methanol

  • Crystal Violet Staining Solution (0.1% w/v in 20% methanol)

  • Solubilization solution: 10% acetic acid or 1% SDS in PBS

  • Microplate reader (absorbance at 570-590 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at the densities recommended in Table 1 in 100 µL of complete medium per well. Include wells with medium only to serve as blanks. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Fixation: Gently aspirate the medium. Wash the cells once with 100 µL of PBS. Add 50 µL of fixing solution to each well and incubate for 15-20 minutes at room temperature.[1]

  • Staining: Discard the fixing solution and wash the plate gently with water. Add 50 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.[9]

  • Washing: Carefully wash the plate with water multiple times until the water runs clear. Invert the plate on a paper towel to remove excess water and let it air dry completely.

  • Solubilization: Add 100 µL of solubilization solution to each well. Place the plate on a shaker for 15-30 minutes to ensure complete solubilization of the dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control wells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm, with a reference wavelength of 630-690 nm)

Protocol:

  • Cell Seeding: Follow step 1 of the Crystal Violet protocol.

  • Drug Treatment: Follow step 2 of the Crystal Violet protocol.

  • Incubation: Follow step 3 of the Crystal Violet protocol.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10] Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630-690 nm using a microplate reader.

  • Data Analysis: Follow step 9 of the Crystal Violet protocol to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a framework for evaluating the efficacy of this compound in breast cancer cell lines. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, which is essential for advancing our understanding of the therapeutic potential of this targeted inhibitor in the context of breast cancer. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to ensure the highest quality data.

References

Application Notes and Protocols for Angiogenesis Assays Using BMS-690514

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-690514 is a potent and selective oral inhibitor of the human epidermal growth factor receptor (EGFR), HER2, and HER4, as well as the vascular endothelial growth factor receptor (VEGFR) kinases.[1][2] By targeting both the HER kinase family and the VEGFR family, this compound disrupts signaling pathways crucial for both tumor cell proliferation and tumor-associated angiogenesis.[1][2][3] Its ability to inhibit VEGFR signaling makes it a valuable tool for studying the mechanisms of angiogenesis and for the development of anti-angiogenic therapies.

These application notes provide detailed protocols for assessing the anti-angiogenic effects of this compound using three standard assays: the in vitro Tube Formation Assay, the ex vivo Aortic Ring Assay, and the in vivo Matrigel Plug Assay.

Mechanism of Action: Dual Inhibition of HER and VEGFR Pathways

This compound exerts its anti-angiogenic effects primarily through the inhibition of VEGFR kinases. VEGFRs, particularly VEGFR-2, play a central role in mediating the pro-angiogenic signals of VEGF. By inhibiting VEGFR phosphorylation, this compound blocks downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, all critical steps in the formation of new blood vessels. Additionally, its inhibition of EGFR and HER2 on tumor cells can reduce the production of pro-angiogenic factors, further contributing to its anti-angiogenic activity.[1][4]

BMS_690514_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR VEGFR P_VEGFR p-VEGFR VEGFR->P_VEGFR Phosphorylation EGFR_HER2 EGFR/HER2 P_EGFR_HER2 p-EGFR/p-HER2 EGFR_HER2->P_EGFR_HER2 Phosphorylation VEGF VEGF VEGF->VEGFR EGF EGF EGF->EGFR_HER2 BMS690514 This compound BMS690514->VEGFR Inhibits BMS690514->EGFR_HER2 Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_VEGFR->Downstream P_EGFR_HER2->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Tumor_Proliferation Tumor Cell Proliferation Downstream->Tumor_Proliferation

This compound signaling pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC50 (nmol/L)
EGFR5
HER220
HER460
VEGFR Family25-50
Data sourced from Clinical Cancer Research.[1]
Table 2: Recommended Concentration Ranges for In Vitro Angiogenesis Assays
AssayCell TypeRecommended this compound Concentration Range
Tube FormationHUVECs10 nM - 1 µM
Aortic Ring SproutingRat/Mouse Aortic Rings50 nM - 5 µM
Table 3: Recommended Dosing for In Vivo Matrigel Plug Assay
Animal ModelAdministration RouteRecommended this compound Dose Range
Nude MiceOral Gavage3 - 30 mg/kg, once daily
Note: The maximum tolerated dose in nude mice has been reported as 90 mg/kg.[1]

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Tube_Formation_Workflow A Coat 96-well plate with Matrigel B Incubate to solidify Matrigel A->B C Seed HUVECs onto Matrigel B->C D Treat with this compound or vehicle control C->D E Incubate for 4-18 hours D->E F Image wells using a microscope E->F G Quantify tube formation (e.g., tube length, branch points) F->G

Tube formation assay workflow.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound (dissolved in DMSO)

  • 96-well tissue culture plates

  • Calcein AM (for fluorescence imaging, optional)

Protocol:

  • Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the entire bottom of the well is covered.

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in a serum-reduced medium at a density of 2 x 10^5 cells/mL. Add 100 µL of the cell suspension (2 x 10^4 cells) to each well.

  • Treatment: Prepare serial dilutions of this compound in the same serum-reduced medium. Add the desired final concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control for angiogenesis induction (e.g., VEGF) if necessary.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Imaging and Quantification: Observe and photograph the formation of capillary-like structures using an inverted microscope. For quantitative analysis, stain the cells with Calcein AM and acquire fluorescent images. Analyze images using angiogenesis software to measure parameters such as total tube length, number of junctions, and number of loops.

Ex Vivo Aortic Ring Assay

This assay uses aortic explants to model angiogenesis in a more complex, three-dimensional environment.

Materials:

  • Thoracic aortas from rats or mice

  • Serum-free basal medium (e.g., DMEM)

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound (dissolved in DMSO)

  • 24-well or 48-well tissue culture plates

  • Surgical instruments (forceps, scissors)

Protocol:

  • Aorta Dissection: Humanely euthanize a rat or mouse and dissect the thoracic aorta. Place the aorta in a petri dish containing cold, sterile serum-free medium.

  • Ring Preparation: Carefully remove the fibro-adipose tissue surrounding the aorta. Cut the aorta into 1-2 mm thick rings using a sterile scalpel.

  • Embedding in Matrigel: Place 100 µL of cold Matrigel in the center of each well of a pre-chilled 24-well plate. Place one aortic ring in the center of each Matrigel drop. Add another 50 µL of Matrigel on top of the ring.

  • Solidification: Incubate the plate at 37°C for 30 minutes to polymerize the Matrigel.

  • Treatment: Add 500 µL of endothelial growth medium containing the desired concentrations of this compound or vehicle control to each well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days. Replace the medium with fresh medium containing the treatments every 2-3 days.

  • Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Capture images at regular intervals and quantify the angiogenic response by measuring the area of sprouting or the number and length of the sprouts.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

Matrigel_Plug_Workflow A Mix Matrigel with pro-angiogenic factors (e.g., bFGF, VEGF) B Subcutaneously inject Matrigel mixture into mice A->B C Administer this compound or vehicle control daily (e.g., oral gavage) B->C D Allow plug to solidify and vascularize (7-14 days) C->D E Excise Matrigel plug D->E F Quantify angiogenesis E->F G Hemoglobin content (Drabkin's reagent) F->G H Immunohistochemistry (e.g., CD31 staining) F->H

Matrigel plug assay workflow.

Materials:

  • Nude mice

  • Matrigel®, growth factor reduced

  • Pro-angiogenic factors (e.g., bFGF and VEGF)

  • Heparin

  • This compound (formulated for oral administration)

  • Drabkin's reagent for hemoglobin quantification

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

  • Matrigel Preparation: Thaw Matrigel on ice. Mix Matrigel with a pro-angiogenic cocktail (e.g., bFGF and VEGF) and heparin. Keep the mixture on ice to prevent premature solidification.

  • Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank. The Matrigel will form a solid plug in situ.

  • Treatment: Administer this compound or a vehicle control to the mice daily via oral gavage, starting on the day of Matrigel injection.

  • Incubation Period: Allow 7-14 days for the Matrigel plug to become vascularized.

  • Plug Excision: After the incubation period, euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an index of blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker, such as anti-CD31, to visualize and quantify the microvessel density.

Conclusion

The provided protocols offer a comprehensive framework for investigating the anti-angiogenic properties of this compound. By utilizing a combination of in vitro, ex vivo, and in vivo models, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. Careful optimization of experimental conditions, including cell density, compound concentration, and incubation times, is crucial for obtaining robust and reproducible results.

References

Application Note: Immunohistochemical Analysis of Ki-67 Proliferation Marker in Tumors Treated with BMS-690514

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-690514 is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases. Specifically, it is a pan-inhibitor of the Human Epidermal Growth Factor Receptor (HER/EGFR) family (EGFR, HER2, HER4) and the Vascular Endothelial Growth Factor Receptor (VEGFR) family (VEGFR-1, -2, -3).[1][2][3] These pathways are critical for tumor cell proliferation, survival, and angiogenesis. Given its mechanism of action, this compound has been investigated as an antineoplastic agent for various solid tumors, including non-small cell lung cancer (NSCLC).[4][5][6][7]

Assessing the anti-proliferative activity of such targeted therapies is crucial in both preclinical and clinical settings. The Ki-67 protein is a well-established nuclear marker strictly associated with cell proliferation.[8] It is expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0).[9] Therefore, immunohistochemistry (IHC) for Ki-67 is a standard method to determine the growth fraction of a tumor cell population. This application note provides a detailed protocol for evaluating the effect of this compound on tumor proliferation by measuring the Ki-67 labeling index in treated tumor tissues.

Mechanism of Action of this compound

This compound exerts its antitumor effects by simultaneously blocking two major signaling axes:

  • HER Pathway Inhibition: By inhibiting EGFR (HER1), HER2, and HER4, this compound disrupts downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[10] These pathways, when activated, drive key cellular processes such as proliferation, survival, and migration. Inhibition of these signals leads to cell cycle arrest and apoptosis.[2][3]

  • VEGFR Pathway Inhibition: Inhibition of VEGFR-1, -2, and -3 by this compound blocks the signaling initiated by VEGF. This primarily affects endothelial cells, leading to the suppression of angiogenesis (the formation of new blood vessels), which is essential for supplying tumors with nutrients and oxygen.[2][3][6]

The dual inhibition of both tumor cell-driven proliferation and tumor-supporting angiogenesis makes this compound a comprehensive anticancer agent.[3] The reduction in cell proliferation can be quantitatively measured by a decrease in the Ki-67 labeling index.

BMS690514_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear / Cellular Effects Ligands EGF / VEGF Ligands EGFR_HER2 EGFR / HER2 Ligands->EGFR_HER2 VEGFR VEGFR Ligands->VEGFR PI3K_AKT PI3K/AKT Pathway EGFR_HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR_HER2->RAS_MAPK Angio_Sig Angiogenesis Signaling VEGFR->Angio_Sig BMS690514 This compound BMS690514->EGFR_HER2 BMS690514->VEGFR Proliferation Cell Proliferation (Ki-67 Expression) PI3K_AKT->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis Angio_Sig->Angiogenesis

Caption: Mechanism of action of this compound.

Data Presentation: Expected Outcomes

Treatment with this compound is expected to reduce the percentage of Ki-67 positive cells in sensitive tumors. The data should be recorded systematically. While specific Ki-67 data for this compound is not publicly available, preclinical studies have demonstrated significant tumor growth inhibition in xenograft models.[2][6] Researchers can use the tables below to summarize drug characteristics and log Ki-67 expression data.

Table 1: Characteristics of this compound

FeatureDescription
Compound Name This compound
Class Pyrrolotriazine-based compound; Receptor Tyrosine Kinase Inhibitor.[1]
Primary Targets EGFR (HER1), HER2, HER4, VEGFR-1, VEGFR-2, VEGFR-3.[1][2]
Mechanism ATP-competitive, reversible inhibitor of receptor tyrosine kinase activity.[5]
Cellular Effects Inhibition of tumor cell proliferation, induction of apoptosis, and suppression of angiogenesis.[2][3]

Table 2: Example Data Log for Ki-67 Analysis in Xenograft Tumors

Treatment GroupDose (mg/kg, p.o., q.d.)Time PointNMean Ki-67 Index (%) ± SD% Inhibition vs. Vehicle
Vehicle Control0Day 14845.2 ± 5.6-
This compound10Day 14821.7 ± 4.152.0%
This compound30Day 1489.8 ± 3.578.3%
This compound90Day 1484.1 ± 2.290.9%
Note: Data presented are hypothetical and for illustrative purposes only.

Protocol: Immunohistochemistry for Ki-67 in FFPE Tumor Tissues

This protocol provides a standardized method for the detection of Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor sections from preclinical models (e.g., xenografts) treated with this compound.

IHC_Workflow A 1. FFPE Tissue Sectioning B 2. Deparaffinization & Rehydration A->B C 3. Heat-Induced Antigen Retrieval B->C D 4. Peroxidase Block C->D E 5. Protein Block (Blocking Serum) D->E F 6. Primary Antibody (Anti-Ki-67) E->F G 7. Secondary Antibody (HRP-Polymer) F->G H 8. Chromogen Substrate (DAB) G->H I 9. Counterstain (Hematoxylin) H->I J 10. Dehydration & Mounting I->J K 11. Microscopy & Image Analysis J->K

Caption: Standard immunohistochemistry workflow for Ki-67 staining.
Materials and Reagents

  • Tissue Samples: FFPE tumor blocks from vehicle and this compound treated animals.

  • Antibodies:

    • Primary Antibody: Rabbit or Mouse Monoclonal Anti-Ki-67 Antibody (e.g., Clone MIB-1 or SP6).[9]

    • Secondary Antibody: HRP-conjugated anti-Rabbit/Mouse IgG.

  • Reagents:

    • Xylene and Graded Ethanol Series (100%, 95%, 70%).

    • Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0).

    • Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST).

    • Peroxidase Block: 3% Hydrogen Peroxide.

    • Blocking Buffer: 10% Normal Goat Serum (or serum from the host of the secondary antibody) in PBS.

    • Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.

    • Counterstain: Harris's Hematoxylin.

    • Mounting Medium: Permanent mounting medium.

  • Equipment:

    • Microtome

    • Microscope slides

    • Staining jars

    • Water bath or pressure cooker for antigen retrieval

    • Light microscope with digital camera

Step-by-Step Protocol
  • Specimen Preparation

    • Cut 4-5 µm thick sections from FFPE tumor blocks using a microtome.

    • Float sections onto charged microscope slides.

    • Bake slides in an oven at 60-65°C for 1 hour to adhere the tissue.

  • Deparaffinization and Rehydration

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate sections through a graded series of ethanol:

      • 100% Ethanol: 2 changes, 5 minutes each.

      • 95% Ethanol: 1 change, 3 minutes.

      • 70% Ethanol: 1 change, 3 minutes.

    • Rinse slides in distilled water.

  • Antigen Retrieval

    • Immerse slides in a staining dish containing Sodium Citrate Buffer (pH 6.0).

    • Heat the solution to 95-100°C in a water bath or pressure cooker and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with TBST wash buffer.

  • Immunohistochemical Staining

    • Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with TBST.

    • Protein Block: Apply blocking buffer (e.g., 10% normal goat serum) and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.

    • Primary Antibody: Drain blocking serum (do not rinse). Apply diluted anti-Ki-67 primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Washing: Rinse slides with TBST (3 changes, 5 minutes each).

    • Secondary Antibody: Apply the HRP-conjugated secondary antibody and incubate for 30-45 minutes at room temperature.

    • Washing: Rinse slides with TBST (3 changes, 5 minutes each).

  • Detection and Visualization

    • Chromogen: Apply DAB substrate solution and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.

    • Stop Reaction: Immerse slides in distilled water to stop the chromogenic reaction.

    • Counterstaining: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei blue.

    • Bluing: Rinse slides in running tap water until the hematoxylin turns blue.

  • Dehydration and Mounting

    • Dehydrate the sections through a reverse graded ethanol series (70%, 95%, 100%).

    • Clear in two changes of xylene for 3 minutes each.

    • Apply a coverslip using a permanent mounting medium.

Scoring and Analysis of Ki-67
  • Image Acquisition: Scan the entire tumor area at low magnification (10x) to identify regions of highest Ki-67 positivity ("hotspots"). Acquire high-resolution images (40x) from at least 3-5 representative fields.

  • Scoring Method: Ki-67 staining is nuclear. Any distinct brown nuclear staining should be considered positive.[9] The intensity of the stain is not typically considered in the final score.[11]

  • Calculating the Ki-67 Labeling Index: The index is the percentage of Ki-67 positive tumor cells among the total number of tumor cells counted.[9]

    • Formula: Ki-67 Index (%) = (Number of Ki-67 Positive Nuclei / Total Number of Tumor Nuclei) x 100.

    • A minimum of 500-1000 tumor cells should be counted per sample for a robust assessment.

  • Data Interpretation: Compare the mean Ki-67 index between the this compound treated groups and the vehicle control group. A statistically significant decrease in the Ki-67 index in treated tumors indicates an effective anti-proliferative response.

Conclusion

Immunohistochemistry for Ki-67 is an essential tool for evaluating the pharmacodynamic effects of anti-proliferative agents like this compound. By inhibiting the HER and VEGFR signaling pathways, this compound is designed to halt tumor growth and proliferation. The protocol described herein provides a robust and reproducible method for quantifying this effect, enabling researchers to assess drug efficacy and elucidate its mechanism of action in both preclinical and clinical tumor samples. Adherence to standardized pre-analytical, analytical, and scoring procedures is critical for obtaining reliable and comparable data.[11]

References

Application Notes and Protocols for BMS-690514 Solutions: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the long-term storage and stability of solutions of BMS-690514, a potent oral inhibitor of the ErbB (EGFR/HER1, HER2, HER4) and VEGFR (VEGFR1, VEGFR2, VEGFR3) receptor tyrosine kinase families. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor that targets key signaling pathways involved in tumor growth and angiogenesis.[1][2][3] Its mechanism of action involves the reversible inhibition of ATP binding to the kinase domains of both the human epidermal growth factor receptor (HER) and vascular endothelial growth factor receptor (VEGFR) families.[1] This dual inhibition disrupts downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to reduced cell proliferation and angiogenesis.[1][4] Given its potent activity, maintaining the chemical stability of this compound in solution is paramount for accurate in vitro and in vivo studies.

Recommended Storage and Handling of this compound

Proper storage and handling are critical to prevent degradation of this compound. The following recommendations are based on available supplier data and general best practices for small molecule inhibitors.

Solid Compound

The solid (powder) form of this compound is stable when stored under appropriate conditions.

Storage Conditions for Solid this compound

ParameterRecommendation
Temperature-20°C
DurationUp to 2 years
ContainerTightly sealed vial
LightProtect from light
This compound Solutions

The stability of this compound in solution is dependent on the solvent, temperature, and duration of storage. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.

Stability of this compound in DMSO

Storage TemperatureDurationNotes
4°CUp to 2 weeksSuitable for short-term storage.
-20°CUp to 1 monthRecommended for intermediate-term storage. Prepare as aliquots to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsOptimal for long-term storage. Prepare as aliquots to avoid repeated freeze-thaw cycles.

Note: It is highly recommended to prepare fresh solutions for each experiment. If stock solutions must be prepared in advance, they should be stored in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air and moisture.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 368.44 g/mol .

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • For 5 mg (0.005 g): Volume = 0.005 g / (368.44 g/mol * 0.01 mol/L) = 0.001357 L = 1.357 mL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

G Workflow for this compound Stock Solution Preparation cluster_start Start cluster_equilibration Equilibration cluster_weighing Weighing cluster_dissolution Dissolution cluster_storage Storage cluster_end End start Start equilibration Equilibrate solid This compound to room temperature start->equilibration weigh Weigh this compound powder equilibration->weigh add_dmso Add anhydrous DMSO weigh->add_dmso vortex Vortex to dissolve add_dmso->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for preparing this compound stock solution.
Example Protocol for a Stability-Indicating HPLC Method

This protocol provides an example of a reversed-phase high-performance liquid chromatography (RP-HPLC) method that can be adapted to assess the stability of this compound. This method should be validated for its specific application.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes.
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength254 nm
Injection Volume10 µL

Procedure:

  • Sample Preparation: Dilute the this compound solution to be tested to a final concentration of approximately 20 µg/mL using the mobile phase as the diluent.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time. Peak purity analysis of the this compound peak should be performed to ensure it is not co-eluting with any degradation products.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following conditions are recommended based on ICH guidelines.

Stress Conditions:

  • Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 N HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 N NaOH at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours. Also, incubate a 1 mg/mL solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

Analysis:

Analyze the stressed samples using the stability-indicating HPLC method described in section 3.2. Compare the chromatograms of the stressed samples to that of an unstressed control solution to identify and quantify the degradation products.

Signaling Pathways Inhibited by this compound

This compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of both EGFR/HER and VEGFR family members. This blockade prevents the activation of downstream signaling pathways crucial for cell growth, proliferation, and angiogenesis.

G This compound Inhibition of EGFR and VEGFR Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR/HER Family EGF->EGFR VEGF VEGF VEGFR VEGFR Family VEGF->VEGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR->PI3K_AKT VEGFR->RAS_MAPK BMS690514 This compound BMS690514->EGFR BMS690514->VEGFR Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis

This compound inhibits both EGFR and VEGFR signaling.

By understanding and implementing these storage, handling, and analytical protocols, researchers can ensure the quality and reliability of their studies involving this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming BMS-690514 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the pan-HER/VEGFR inhibitor, BMS-690514, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally active, and reversible inhibitor of the human epidermal growth factor receptor (HER) and vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases.[1] Specifically, it targets EGFR (HER1), HER2, and HER4, as well as VEGFR1, VEGFR2, and VEGFR3.[2] By inhibiting these receptors, this compound blocks downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to tumor growth inhibition.[3]

Q2: Which cancer cell lines are initially sensitive to this compound?

A2: Cell lines that are dependent on HER2 or EGFR signaling are generally sensitive to this compound. This includes non-small cell lung cancer (NSCLC) cell lines with activating EGFR mutations (e.g., exon 19 deletions) and breast and gastric cancer cell lines with HER2 gene amplification.[3] For example, NSCLC cell lines like HCC4006, HCC827, and PC9, and breast cancer cell lines such as BT474 and AU565 show high sensitivity.[4]

Q3: What are the potential mechanisms of acquired resistance to this compound?

A3: While specific mechanisms for this compound are still under investigation, acquired resistance to pan-HER inhibitors can arise from several factors:

  • Secondary Mutations: The emergence of secondary mutations in the target kinase domain, such as the T790M "gatekeeper" mutation in EGFR, can reduce the binding affinity of the inhibitor.[5][6]

  • Bypass Track Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited HER and VEGFR pathways. This can include the upregulation of other receptor tyrosine kinases like MET or AXL, or activation of downstream signaling molecules like PI3K/AKT/mTOR.[7][8]

  • Histological Transformation: In some cases, cancer cells may undergo a change in their cellular appearance and characteristics, such as transforming from non-small cell lung cancer to small cell lung cancer, which has a different sensitivity profile to targeted therapies.[5]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.

Q4: How can I overcome this compound resistance in my cell lines?

A4: Several strategies can be explored to overcome acquired resistance:

  • Combination Therapy: Combining this compound with inhibitors of bypass signaling pathways (e.g., MET or PI3K inhibitors) can be an effective strategy.[9] Synergistic effects may also be observed with traditional chemotherapeutic agents or inhibitors of chaperone proteins like HSP90.[10]

  • Next-Generation Inhibitors: Irreversible pan-HER inhibitors, such as afatinib or neratinib, may be effective in overcoming resistance mediated by certain mutations.[11][12]

  • Targeting Downstream Effectors: Inhibiting key downstream signaling molecules like MEK or AKT can be effective even when upstream receptors are reactivated.

Troubleshooting Guides

Guide 1: Developing a this compound Resistant Cell Line

Issue: Difficulty in generating a stable this compound resistant cell line.

Possible Cause Troubleshooting Step
Initial drug concentration is too high, leading to excessive cell death. Determine the IC50 of this compound in the parental cell line first. Start the selection process with a concentration at or below the IC20 to allow for gradual adaptation.
Drug concentration is increased too rapidly. Increase the drug concentration in small, stepwise increments (e.g., 1.5 to 2-fold) only after the cells have recovered and are proliferating steadily at the current concentration.
Cell line is not stable and loses resistance. Maintain a continuous low dose of this compound in the culture medium to ensure selective pressure. Regularly verify the IC50 of the resistant line compared to the parental line.
Contamination of the cell culture. Practice stringent aseptic techniques. Regularly test for mycoplasma contamination.
Guide 2: Investigating Resistance Mechanisms

Issue: Inconsistent or unexpected results when analyzing resistant cell lines.

Possible Cause Troubleshooting Step
Western Blot: Weak or no signal for phosphorylated proteins (p-HER2, p-VEGFR2). Ensure fresh cell lysates are used and that phosphatase inhibitors are included in the lysis buffer. Optimize antibody concentrations and incubation times. Use a positive control (e.g., parental cells stimulated with a growth factor) to confirm antibody activity.[13][14]
Western Blot: High background. Optimize blocking conditions (e.g., use 5% BSA instead of milk for phospho-antibodies). Increase the number and duration of washes. Ensure the secondary antibody is not cross-reacting.[15][16]
Cell Viability Assay (MTT): High variability between replicates. Ensure even cell seeding density. Mix the MTT solubilization solution thoroughly to completely dissolve formazan crystals. Read the plate promptly after adding the solubilization solution.
Sequencing: No known resistance mutations identified. Consider that resistance may be due to non-mutational mechanisms. Analyze gene expression changes (RNA-seq) to identify upregulated bypass pathways. Perform phosphoproteomic analysis to identify activated kinases.

Quantitative Data

Table 1: Proliferative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines [3]

Cell LineCancer TypeReceptor StatusIC50 (nmol/L)Resistance Status
HCC4006NSCLCEGFR Exon 19 Deletion2Sensitive
HCC827NSCLCEGFR Exon 19 Deletion35Sensitive
PC9NSCLCEGFR Exon 19 Deletion3Sensitive
H1975NSCLCEGFR L858R + T790M1000Resistant
DiFiColorectalEGFR Amplification10Sensitive
NCI-H2073NSCLCEGFR Amplification20Sensitive
A431EpidermoidEGFR Amplification30Sensitive
BT474BreastHER2 Amplification20Sensitive
AU565BreastHER2 Amplification60Sensitive
N87GastricHER2 Amplification20Sensitive
SNU-216GastricHER2 Amplification40Sensitive
MDA-MB-231BreastTriple-Negative>10,000Resistant
LX1LungEGFR/HER2 Negative>10,000Resistant
MRC5LungEGFR/HER2 Negative>10,000Resistant

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line
  • Determine the IC50: Culture the parental cancer cell line of interest and perform a dose-response experiment with this compound using a cell viability assay (e.g., MTT) to determine the IC50 value.

  • Initial Drug Exposure: Seed the parental cells at a low density and treat with a starting concentration of this compound equal to the IC10-IC20.

  • Culture and Monitoring: Maintain the cells in the drug-containing medium, replacing it every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells are actively proliferating at the current drug concentration, passage them and increase the this compound concentration by 1.5 to 2-fold.

  • Repeat and Stabilize: Repeat the process of dose escalation until the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).

  • Characterization: Regularly assess the IC50 of the resistant cell line to confirm a stable resistant phenotype. Cryopreserve cells at different stages of resistance development.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot Analysis of HER2 and VEGFR2 Phosphorylation
  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2 (Tyr1248), total HER2, p-VEGFR2 (Tyr1175), total VEGFR2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

BMS690514_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF/TGF-α EGF/TGF-α EGFR/HER2 EGFR/HER2 EGF/TGF-α->EGFR/HER2 VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK Pathway EGFR/HER2->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR Pathway EGFR/HER2->PI3K/AKT/mTOR VEGFR->PI3K/AKT/mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis This compound This compound This compound->EGFR/HER2 Inhibits This compound->VEGFR Inhibits Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Survival Survival PI3K/AKT/mTOR->Survival Resistance_Workflow Parental_Cell_Line Parental Cell Line IC50_Determination Determine IC50 of this compound Parental_Cell_Line->IC50_Determination Stepwise_Exposure Stepwise Exposure to Increasing this compound Concentrations IC50_Determination->Stepwise_Exposure Resistant_Population Selection of Resistant Population Stepwise_Exposure->Resistant_Population Characterization Characterization of Resistant Phenotype Resistant_Population->Characterization IC50_Shift Confirm IC50 Shift Characterization->IC50_Shift Mechanism_Investigation Investigate Resistance Mechanisms Characterization->Mechanism_Investigation Genomic_Analysis Genomic Analysis (Sequencing) Mechanism_Investigation->Genomic_Analysis Proteomic_Analysis Proteomic Analysis (Western Blot, Mass Spec) Mechanism_Investigation->Proteomic_Analysis Overcoming_Resistance BMS_Resistance This compound Resistance Bypass_Activation Bypass Pathway Activation (e.g., MET) BMS_Resistance->Bypass_Activation Secondary_Mutation Secondary Target Mutation BMS_Resistance->Secondary_Mutation Combination_Therapy Combination Therapy Bypass_Activation->Combination_Therapy Downstream_Inhibition Downstream Pathway Inhibition Bypass_Activation->Downstream_Inhibition Next_Gen_Inhibitor Next-Generation Inhibitor Secondary_Mutation->Next_Gen_Inhibitor Restored_Sensitivity Restored Sensitivity Combination_Therapy->Restored_Sensitivity Next_Gen_Inhibitor->Restored_Sensitivity Downstream_Inhibition->Restored_Sensitivity

References

Technical Support Center: BMS-690514 Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BMS-690514 in cellular models.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype that is inconsistent with the inhibition of EGFR/HER2/VEGFR. Could this be an off-target effect of this compound?

A1: Yes, it is possible. While this compound is a potent inhibitor of the HER family and VEGFR kinases, it can inhibit other kinases at higher concentrations. Unexpected cellular phenotypes that do not align with the known functions of its primary targets are often indicative of off-target activities. It is crucial to confirm the inhibition of the intended targets (EGFR, HER2, VEGFRs) in your specific cellular model and consider the potential for off-target effects, especially if using concentrations significantly higher than the reported IC50 values for the primary targets.

Q2: What are the known off-targets of this compound?

A2: Biochemical and cellular assays have shown that this compound can inhibit other kinases, including FMS-like tyrosine kinase 3 (Flt-3) and lymphocyte-specific protein tyrosine kinase (Lck), with IC50 values of 110 nM and 220 nM, respectively. A comprehensive chemical proteomics study using Kinobeads has also been performed, and the detailed selectivity profile is available in the publication "The target landscape of clinical kinase drugs". This study provides a broader view of the kinase interaction landscape for this compound.

Q3: How can we experimentally confirm if an observed phenotype is due to an off-target effect of this compound?

A3: To determine if a phenotype is due to an off-target effect, a multi-faceted approach is recommended:

  • Dose-Response Analysis: Correlate the concentration of this compound required to induce the phenotype with the IC50 values for its on- and off-targets. A significant discrepancy may point towards an off-target effect.

  • Use of Structurally Different Inhibitors: Compare the effects of this compound with another inhibitor that targets the same primary kinases but has a different chemical structure and likely a different off-target profile. If the phenotype is not replicated, it suggests an off-target effect of this compound.

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the expression of the suspected off-target kinase. If the phenotype induced by this compound is diminished or absent in the knockdown cells, it strongly suggests that the effect is mediated through that off-target.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of the primary target. If this compound still elicits the phenotype in these cells, it is likely an off-target effect.

Q4: At what concentrations are off-target effects of this compound likely to be observed?

A4: Off-target effects are more likely to be observed at concentrations that are significantly higher than the IC50 values for the primary targets (EGFR, HER2, VEGFRs). For instance, effects mediated by Flt-3 and Lck inhibition might become apparent at concentrations approaching or exceeding 110 nM and 220 nM, respectively. It is always recommended to perform a dose-response experiment to determine the lowest effective concentration for on-target inhibition in your specific cellular system to minimize the risk of off-target effects.

Troubleshooting Guides

Problem: Unexpected Cell Toxicity or Reduced Proliferation in a Cell Line Not Dependent on EGFR/HER2/VEGFR Signaling

Possible Cause: Off-target inhibition of kinases essential for the survival or proliferation of your specific cell line. For example, Flt-3 is a critical kinase in certain hematologic malignancies.

Troubleshooting Steps:

  • Review Kinase Expression Profile: Determine if your cell line expresses known off-targets of this compound (e.g., Flt-3, Lck) at significant levels.

  • Perform a Dose-Response Curve for Viability: Compare the IC50 for cytotoxicity with the IC50 for on-target inhibition in a sensitive cell line. A much lower IC50 for cytotoxicity in your cell line of interest suggests a potent off-target effect.

  • Assess Downstream Signaling of Potential Off-Targets: Use Western blotting to check the phosphorylation status of key downstream effectors of suspected off-target kinases (e.g., STAT5 for Flt-3, or substrates of Lck in T-cells) in response to this compound treatment.

  • Validate with a More Specific Inhibitor: Treat your cells with a more selective inhibitor for the suspected off-target kinase to see if it phenocopies the effect of this compound.

Problem: Altered Immune Cell Function (e.g., T-cell activation or cytokine production)

Possible Cause: Off-target inhibition of Lck, a key kinase in T-cell receptor signaling.

Troubleshooting Steps:

  • Confirm Lck Expression: Verify that the immune cells you are studying (e.g., Jurkat T-cells, primary T-cells) express Lck.

  • Measure Lck-Mediated Signaling: Assess the effect of this compound on the phosphorylation of downstream targets of Lck, such as ZAP-70 and LAT, upon T-cell receptor stimulation.

  • Functional T-cell Assays: Perform functional assays, such as proliferation assays (e.g., CFSE dilution) or cytokine secretion assays (e.g., ELISA for IL-2), in the presence and absence of this compound.

  • Use a Specific Lck Inhibitor as a Control: Compare the effects of this compound to a known, selective Lck inhibitor to confirm that the observed phenotype is consistent with Lck inhibition.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

Target KinaseIC50 (nM)Assay TypeReference
EGFR5Biochemical--INVALID-LINK--
HER219Biochemical--INVALID-LINK--
VEGFR250Biochemical--INVALID-LINK--
Flt-3110Biochemical--INVALID-LINK--
Lck220Biochemical--INVALID-LINK--
Comprehensive Kinome Scan See PublicationKinobeads--INVALID-LINK--

Experimental Protocols

Protocol 1: Cellular Kinase Phosphorylation Assay (Western Blot)

This protocol describes a general method to assess the inhibition of a specific kinase (on-target or off-target) in a cellular context by measuring the phosphorylation of its downstream substrate.

Materials:

  • Cell line of interest (e.g., MOLM-13 for Flt-3, Jurkat for Lck)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Stimulating ligand (if required, e.g., FLT3 ligand for Flt-3, anti-CD3/CD28 antibodies for Lck)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to reach 70-80% confluency at the time of the experiment.

    • Serum-starve cells for 4-6 hours if necessary to reduce basal phosphorylation levels.

    • Pre-treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 1-2 hours).

    • If required, stimulate the cells with the appropriate ligand for a short period (e.g., 10-15 minutes) to induce kinase activation and substrate phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells once with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples with Laemmli buffer and denature by boiling.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for the total substrate protein and a loading control to ensure equal protein loading.

Protocol 2: Kinase Selectivity Profiling (Conceptual Workflow)

To obtain a comprehensive off-target profile, a kinase selectivity screen is recommended. This is typically performed as a service by specialized companies.

General Workflow:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Assay Format: The service provider will use a high-throughput screening platform, such as:

    • Biochemical Activity Assays: Testing the inhibitor against a large panel of purified recombinant kinases.

    • Binding Assays (e.g., KINOMEscan™): Quantifying the binding of the inhibitor to a comprehensive panel of kinases.

    • Chemical Proteomics (e.g., Kinobeads): Assessing the binding of the inhibitor to endogenous kinases in a cell lysate.

  • Data Analysis: The results are typically provided as a percentage of inhibition at a given concentration or as dissociation constants (Kd) or IC50 values for the kinases that interact with the compound.

Mandatory Visualization

On_Target_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF/VEGF EGFR_VEGFR EGFR/VEGFR EGF->EGFR_VEGFR PI3K PI3K EGFR_VEGFR->PI3K P RAS RAS EGFR_VEGFR->RAS P BMS690514 This compound BMS690514->EGFR_VEGFR AKT Akt PI3K->AKT P Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P ERK->Proliferation

Caption: On-target signaling pathways of this compound.

Off_Target_FLT3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 STAT5 STAT5 FLT3->STAT5 P PI3K PI3K FLT3->PI3K P RAS RAS FLT3->RAS BMS690514 This compound BMS690514->FLT3 Leukemic_Proliferation Leukemic Cell Proliferation & Survival STAT5->Leukemic_Proliferation AKT Akt PI3K->AKT AKT->Leukemic_Proliferation MAPK MAPK RAS->MAPK MAPK->Leukemic_Proliferation

Caption: Off-target inhibition of the FLT3 signaling pathway.

Off_Target_Lck_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular TCR TCR CD4_CD8 CD4/CD8 TCR->CD4_CD8 Lck Lck CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 P BMS690514 This compound BMS690514->Lck LAT LAT ZAP70->LAT P PLCg1 PLCγ1 LAT->PLCg1 T_Cell_Activation T-Cell Activation PLCg1->T_Cell_Activation

Caption: Off-target inhibition of the Lck signaling pathway.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed with this compound Dose_Response Perform Dose-Response Curve for Phenotype Start->Dose_Response Compare_IC50 Compare Phenotype IC50 to On-Target IC50s Dose_Response->Compare_IC50 Off_Target_Suspected Off-Target Effect Suspected Compare_IC50->Off_Target_Suspected Discrepant On_Target_Likely Phenotype Likely On-Target Compare_IC50->On_Target_Likely Consistent Investigate_Off_Target Investigate Specific Off-Targets Off_Target_Suspected->Investigate_Off_Target Kinase_Profile Review Kinase Selectivity Profile Investigate_Off_Target->Kinase_Profile Control_Compound Use Structurally Different Inhibitor for Same Target Investigate_Off_Target->Control_Compound Genetic_Knockdown siRNA/CRISPR Knockdown of Suspected Off-Target Investigate_Off_Target->Genetic_Knockdown Confirm_Off_Target Confirm Off-Target Mechanism Kinase_Profile->Confirm_Off_Target Control_Compound->Confirm_Off_Target Genetic_Knockdown->Confirm_Off_Target

Caption: Troubleshooting workflow for suspected off-target effects.

Interpreting unexpected results with BMS-690514

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-690514.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and reversible oral inhibitor of several receptor tyrosine kinases.[1] It primarily targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3.[2][3] By inhibiting these kinases, this compound can disrupt signaling pathways involved in tumor cell proliferation, angiogenesis (the formation of new blood vessels), and endothelial cell migration.[2][3]

Q2: What are the common on-target effects observed with this compound in preclinical models?

In preclinical studies, this compound has been shown to inhibit the proliferation of tumor cells that are dependent on HER kinase signaling.[3] It can also induce apoptosis (programmed cell death) in tumor cells with activating mutations in EGFR.[3] Furthermore, due to its inhibition of VEGFR kinases, it has demonstrated anti-angiogenic properties, including the suppression of tumor angiogenesis and endothelial function.[3][4]

Q3: I am observing lower-than-expected potency (high IC50 value) in my cell-based assays. What could be the cause?

Several factors could contribute to this observation. Please consider the following troubleshooting steps:

  • Cell Line Sensitivity: Confirm that your chosen cell line expresses the target receptors (EGFR, HER2, VEGFRs) at sufficient levels. The potency of this compound is correlated with the inhibition of receptor signaling.[3]

  • Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.

  • Assay Conditions: Optimize your cell density and incubation time. High cell densities can sometimes mask the inhibitory effects of a compound.

  • Serum Concentration: If using serum-containing media, growth factors in the serum may compete with the inhibitor. Consider reducing the serum concentration or using serum-free media for the duration of the treatment.

Q4: My in vivo xenograft study is not showing significant tumor growth inhibition. What should I check?

  • Dosing and Administration: this compound is orally bioavailable, but its absorption can be affected by factors like food.[5] Ensure consistent dosing and consider the formulation and vehicle used. Preclinical studies have shown efficacy with once-daily oral gavage.[4]

  • Metabolism: this compound is extensively metabolized.[6][7] The metabolic rate can vary between species, which may affect the drug's exposure and efficacy.[8]

  • Tumor Model: The sensitivity of the xenograft model to HER and VEGFR inhibition is crucial. Tumors that are not highly dependent on these pathways may not respond well to this compound monotherapy.[3]

  • Angiogenesis Dependence: The anti-angiogenic effects of this compound contribute to its efficacy.[3][4] If your tumor model is not highly vascularized, the anti-tumor effect may be less pronounced.

Troubleshooting Guide: Unexpected Results

Problem 1: High background signal in cell-based assays.

High background can obscure the true effect of the compound. This can be caused by several factors unrelated to the compound's activity.

  • Possible Cause: Environmental variations during cell plating.

  • Troubleshooting Steps:

    • Maintain cell suspensions on ice during plating to minimize temperature fluctuations.

    • Minimize the time assay plates are at room temperature before incubation.

    • Ensure consistent CO2 levels in the incubator, as variations can impact cell health and reporter gene activity.[9]

Problem 2: Inconsistent results between experimental repeats.

  • Possible Cause: Variability in experimental setup.

  • Troubleshooting Steps:

    • Standardize all protocol steps, including cell seeding density, treatment duration, and reagent concentrations.

    • Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

    • Ensure homogenous mixing of the compound in the culture medium.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)
HER1 (EGFR)5
HER219
VEGFR250
Flt-3110
Lck220

Data sourced from GlpBio Product Data Sheet.[10]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 HER2->PI3K_Akt HER2->RAS_MAPK VEGFR VEGFR VEGFR->PI3K_Akt PLC_PKC PLCγ/PKC Pathway VEGFR->PLC_PKC BMS690514 This compound BMS690514->EGFR BMS690514->HER2 BMS690514->VEGFR Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLC_PKC->Angiogenesis

Caption: this compound Signaling Pathway Inhibition.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify Compound Integrity (Storage, Dilution) Start->Check_Compound Check_Assay Review Assay Protocol (Cell Density, Reagents) Check_Compound->Check_Assay If compound is OK Check_Cells Validate Cell Line (Target Expression, Health) Check_Assay->Check_Cells If protocol is correct Analyze_Data Re-analyze Data (Controls, Normalization) Check_Cells->Analyze_Data If cells are validated Consult Consult Literature/ Technical Support Analyze_Data->Consult If issue persists Resolved Issue Resolved Consult->Resolved

Caption: General Troubleshooting Workflow.

Logical_Relationships cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Low_Potency Low Potency Cell_Issues Cell Line/Culture Issues Low_Potency->Cell_Issues Compound_Degradation Compound Degradation Low_Potency->Compound_Degradation High_Background High Background High_Background->Cell_Issues Env_Factors Environmental Factors High_Background->Env_Factors Inconsistency Inconsistent Results Inconsistency->Compound_Degradation Protocol_Error Protocol Variability Inconsistency->Protocol_Error Validate_Cells Validate Cell Line Cell_Issues->Validate_Cells Check_Storage Check Compound Storage Compound_Degradation->Check_Storage Standardize_Protocol Standardize Protocol Protocol_Error->Standardize_Protocol Control_Environment Control Environment Env_Factors->Control_Environment

Caption: Problem-Cause-Solution Relationships.

References

Technical Support Center: Optimizing BMS-690514 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMS-690514, a potent inhibitor of EGFR, HER2, and VEGFR kinases. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure accurate and efficient determination of IC50 values in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the experimental process of determining the IC50 of this compound.

Q1: What is the expected IC50 range for this compound?

A1: The IC50 value for this compound is highly dependent on the experimental system, including the specific kinase target and the cell line used. In biochemical assays, this compound inhibits EGFR, HER2, and VEGFR2 with IC50 values of approximately 5 nM, 20 nM, and 50 nM, respectively.[1] In cell-based proliferation assays, the IC50 can range from the low nanomolar to the sub-micromolar range. For instance, non-small cell lung cancer (NSCLC) cell lines with EGFR exon 19 deletions are highly sensitive, with IC50 values between 2 to 35 nM.[2] Breast and gastric cancer cell lines with HER2 gene amplification show sensitivity in the 20 to 60 nM range.[2]

Q2: My IC50 values are inconsistent across experiments. What are the potential causes?

A2: Inconsistent IC50 values can stem from several factors:

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Compound Stability and Storage: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (typically -20°C or -80°C).

  • Assay Conditions: Variations in cell seeding density, incubation time, and reagent concentrations can all impact the final IC50 value. Standardize these parameters across all experiments.

  • DMSO Concentration: Maintain a consistent and low final concentration of DMSO (typically ≤0.5%) in all wells, including controls, as it can have cytotoxic effects at higher concentrations.

Q3: I am observing high background signal in my assay. How can I reduce it?

A3: High background can be addressed by:

  • Washing Steps: Ensure thorough but gentle washing of cell plates to remove any unbound compound or detection reagents.

  • Reagent Quality: Use high-quality, fresh reagents and validate their performance.

  • Blank Controls: Include appropriate blank wells (medium only, or medium with DMSO) to accurately subtract background readings.

Q4: The dose-response curve is not sigmoidal. What does this indicate?

A4: A non-sigmoidal dose-response curve could suggest several issues:

  • Compound Solubility: this compound may be precipitating at higher concentrations. Visually inspect the wells for any precipitate. Consider using a different solvent or a lower concentration range.

  • Off-Target Effects: At very high concentrations, the compound may be inducing non-specific toxicity, leading to a steep drop-off in the curve.

  • Assay Window: The range of concentrations tested may be too narrow or not centered around the IC50. A wider range of dilutions is recommended.

Q5: How do I choose the appropriate cell line for my IC50 determination?

A5: The choice of cell line is critical and should be based on the research question.

  • Target Expression: Select cell lines with known expression levels of the target kinases (EGFR, HER2, VEGFRs).

  • Genetic Background: Consider the mutational status of the target genes (e.g., EGFR mutations) as this can significantly affect sensitivity to the inhibitor.[3]

  • Tumor Type: If investigating a specific cancer, use cell lines derived from that tumor type.

Data Presentation: this compound IC50 Values

The following tables summarize the inhibitory activity of this compound against key kinase targets and in various cancer cell lines.

Table 1: Biochemical IC50 Values of this compound Against Target Kinases

Kinase TargetIC50 (nM)
EGFR (HER1)5[1][2]
HER220[1][2]
HER460[2]
VEGFR250[1]

Table 2: Cell-Based Proliferation IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeatureIC50 (nM)
HCC4006Non-Small Cell LungEGFR exon 19 deletion2 - 35[2]
HCC827Non-Small Cell LungEGFR exon 19 deletion2 - 35[2]
PC9Non-Small Cell LungEGFR exon 19 deletion2 - 35[2]
DiFiColorectalEGFR gene amplificationHighly Sensitive
NCI-H2073LungEGFR gene amplificationHighly Sensitive
A431EpidermoidEGFR gene amplificationHighly Sensitive
N87GastricHER2 gene amplification20 - 60[2]
SNU-216GastricHER2 gene amplification20 - 60[2]
AU565BreastHER2 gene amplification20 - 60[2]
BT474BreastHER2 gene amplification20 - 60[2]
KPL4BreastHER2 gene amplification20 - 60[2]
HCC202BreastHER2 gene amplification20 - 60[2]
A549Non-Small Cell LungEGFR wild-type~20[3]
H1975Non-Small Cell LungEGFR T790M mutation~20[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the in vitro inhibition of EGFR, HER2, or VEGFR kinase activity by this compound.

Materials:

  • Recombinant human EGFR, HER2, or VEGFR2 kinase

  • Appropriate kinase-specific substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 1%.

  • Kinase Reaction Setup:

    • Add kinase reaction buffer to each well.

    • Add the diluted this compound or DMSO (for control wells) to the appropriate wells.

    • Add the recombinant kinase and the specific substrate to each well.

    • Pre-incubate the plate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines the determination of this compound's effect on the proliferation of adherent cancer cell lines.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from a DMSO stock.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc PLCγ Pathway cluster_jak_stat JAK-STAT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR P P EGFR->P Autophosphorylation BMS690514 This compound BMS690514->EGFR Inhibition Grb2_SOS Grb2/SOS P->Grb2_SOS PI3K PI3K P->PI3K PLCg PLCγ P->PLCg JAK JAK P->JAK RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Cell Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation_Survival STAT STAT JAK->STAT STAT->Proliferation_Survival

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc PLCγ Pathway Ligand VEGF VEGFR VEGFR Ligand->VEGFR P P VEGFR->P Autophosphorylation BMS690514 This compound BMS690514->VEGFR Inhibition Grb2_SOS Grb2/SOS P->Grb2_SOS PI3K PI3K P->PI3K PLCg PLCγ P->PLCg RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Angiogenesis, Permeability, Survival AKT AKT PI3K->AKT AKT->Angiogenesis DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Angiogenesis

Caption: Simplified VEGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Cell_Seeding 3. Cell Seeding (Plate cells in 96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial dilution of this compound) Treatment 4. Treatment (Add compound to cells) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 72 hours) Treatment->Incubation Assay_Readout 6. Assay Readout (e.g., Add MTT, measure absorbance) Incubation->Assay_Readout Data_Normalization 7. Data Normalization (% Viability vs. Control) Assay_Readout->Data_Normalization Curve_Fitting 8. Dose-Response Curve Fitting Data_Normalization->Curve_Fitting IC50_Determination 9. IC50 Value Determination Curve_Fitting->IC50_Determination

Caption: General experimental workflow for IC50 determination using a cell-based assay.

References

Technical Support Center: BMS-690514 In Vivo Efficacy Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-690514 in in vivo efficacy experiments. The information is tailored for scientists and drug development professionals working with this potent inhibitor of EGFR, HER2, HER4, and VEGFR kinases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, potent, and reversible pan-HER/VEGFR kinase inhibitor. It targets the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFRs).[1][2] This dual inhibition disrupts signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[1][3]

Q2: What is a typical starting dose and administration route for in vivo mouse studies?

A2: Preclinical studies have shown that this compound is well-tolerated in mice and can be administered once daily by oral gavage.[1] Efficacious doses have been reported to range from 30 mg/kg to 90 mg/kg, with significant anti-tumor and anti-angiogenic effects observed at these concentrations.[4] The maximum tolerated dose (MTD) in combination with other agents has been determined to be around 150 mg/day in clinical trials, which can provide a reference for dose-ranging studies in preclinical models.[5][6]

Q3: What are the known pharmacokinetic properties of this compound in preclinical models?

A3: this compound is rapidly absorbed after oral administration.[6] It is extensively metabolized, with the parent compound accounting for a small fraction of the circulating radioactivity.[7][8] The majority of the drug and its metabolites are eliminated through biliary excretion into the feces.[8][9]

Q4: What types of tumor models are most suitable for evaluating the efficacy of this compound?

A4: Given its mechanism of action, tumor models that are dependent on EGFR or HER2 signaling are highly suitable. This includes, but is not limited to, non-small cell lung cancer (NSCLC) models with EGFR mutations and breast cancer models with HER2 overexpression.[1] Patient-derived xenograft (PDX) models can also be valuable for assessing efficacy in a more clinically relevant setting.[10][11][12]

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

Issue 1: Suboptimal or Lack of In Vivo Efficacy

Potential Cause Troubleshooting Steps
Inappropriate Tumor Model - Verify that the chosen cell line or PDX model expresses the target receptors (EGFR, HER2, VEGFRs).- Consider using models with known activating mutations in EGFR or amplification of HER2, as these are more likely to be sensitive.[1]
Drug Formulation and Administration - Ensure proper formulation of this compound for oral gavage. A common vehicle is a suspension in an aqueous solution containing a suspending agent like carboxymethylcellulose and a surfactant like Tween 80.- Confirm accurate dosing and administration technique to ensure the full dose is delivered.
Drug Stability and Storage - Check the stability of the formulated drug under the storage and handling conditions used.- Store the compound as recommended by the supplier to prevent degradation.
Development of Drug Resistance - Investigate potential resistance mechanisms, such as secondary mutations in the EGFR kinase domain (e.g., T790M) or activation of bypass signaling pathways.[13]- Consider combination therapies to overcome resistance. Dual inhibition of EGFR and VEGF pathways has shown promise.[2][3][14][15]
Suboptimal Dosing Regimen - Perform a dose-response study to determine the optimal dose for the specific tumor model.- Consider pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with target inhibition and anti-tumor effect.

Issue 2: Unexpected Toxicity or Adverse Effects in Animals

Potential Cause Troubleshooting Steps
Dose Too High - Reduce the dose of this compound. The MTD in mice has been reported to be around 90 mg/kg for single-agent therapy.[4]- Closely monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
Off-Target Effects - While this compound is a targeted inhibitor, off-target effects can occur at high concentrations.- If toxicity persists at efficacious doses, consider alternative dosing schedules (e.g., intermittent dosing) to manage adverse events.
Vehicle-Related Toxicity - Administer the vehicle alone to a control group of animals to rule out any toxicity associated with the formulation components.
Combination Therapy-Induced Toxicity - When combining this compound with other agents, be aware of potential overlapping toxicities. Dose de-escalation of one or both agents may be necessary.[5]

Issue 3: Inconsistent Tumor Growth or High Variability

Potential Cause Troubleshooting Steps
Poor Tumor Cell Viability - Ensure that the tumor cells used for implantation are healthy and have high viability.
Inconsistent Implantation Technique - Standardize the tumor cell implantation procedure, including the number of cells, injection volume, and anatomical location.
Tumor Heterogeneity - Be aware that patient-derived xenografts (PDXs) can exhibit significant heterogeneity.[11][12]- Increase the number of animals per group to account for inter-tumor variability.
Animal Health Status - Use healthy, immunocompromised mice of a consistent age and genetic background.- Monitor for any underlying health issues that could affect tumor growth.
Measurement Error - Use a standardized and consistent method for measuring tumor volume (e.g., caliper measurements).- Blinding the individuals who are measuring the tumors can help to reduce bias.

Quantitative Data Summary

Parameter Value Species Tumor Model Reference
Maximum Tolerated Dose (MTD) - Single Agent 90 mg/kg (once daily)MouseN/A[4]
Efficacious Dose Range 30 - 90 mg/kg (once daily)MouseVarious Xenografts[4]
Oral Bioavailability ~78%MouseN/A[16]
Tumor Growth Inhibition at 30 mg/kg ~30-37% reduction in tumor microcirculationMouseN/A[4]
Tumor Growth Inhibition at 90 mg/kg ~61-67% reduction in tumor microcirculationMouseN/A[4]
MTD in Combination with Paclitaxel/Carboplatin 150 mg/day (in humans)HumanAdvanced Solid Tumors[5][6]

Experimental Protocols

General In Vivo Efficacy Study Protocol

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Inject a defined number of viable cells (typically 1x10^6 to 1x10^7) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements at regular intervals.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in water).

    • Administer this compound or vehicle control to the respective groups once daily via oral gavage.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volumes and body weights regularly throughout the study.

    • Monitor animals for any signs of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Visualizations

BMS690514_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling EGFR EGFR/HER1 Proliferation Cell Proliferation & Survival EGFR->Proliferation HER2 HER2 HER2->Proliferation HER4 HER4 HER4->Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis BMS690514 This compound BMS690514->EGFR BMS690514->HER2 BMS690514->HER4 BMS690514->VEGFR

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice monitoring->randomization treatment Treatment with this compound or Vehicle (Oral Gavage) randomization->treatment assessment Efficacy & Toxicity Assessment (Tumor Volume, Body Weight) treatment->assessment endpoint Study Endpoint & Tissue Collection assessment->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: In Vivo Efficacy Experimental Workflow.

Troubleshooting_Logic start Suboptimal In Vivo Efficacy q_model Is the tumor model appropriate? start->q_model a_model_yes Yes q_model->a_model_yes Yes a_model_no No q_model->a_model_no No q_dose Is the dose optimal? a_model_yes->q_dose s_model Select a more sensitive model (e.g., EGFR mutant, HER2 amplified) a_model_no->s_model a_dose_yes Yes q_dose->a_dose_yes Yes a_dose_no No q_dose->a_dose_no No q_formulation Is the formulation/administration correct? a_dose_yes->q_formulation s_dose Perform dose-response study a_dose_no->s_dose a_formulation_yes Yes q_formulation->a_formulation_yes Yes a_formulation_no No q_formulation->a_formulation_no No q_resistance Could resistance have developed? a_formulation_yes->q_resistance s_formulation Verify formulation and gavage technique a_formulation_no->s_formulation a_resistance_yes Yes q_resistance->a_resistance_yes Yes a_resistance_no No q_resistance->a_resistance_no No s_resistance Investigate resistance mechanisms (e.g., sequencing, combination therapy) a_resistance_yes->s_resistance end Consult further literature or technical support a_resistance_no->end

Caption: Troubleshooting Logic for Suboptimal Efficacy.

References

Technical Support Center: BMS-690514 Animal Model Toxicity Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing BMS-690514 toxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, potent, and reversible pan-HER/VEGFR inhibitor. It targets multiple receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4, as well as vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] By inhibiting these pathways, this compound can suppress tumor cell proliferation and angiogenesis.[2]

Q2: What are the most common toxicities observed with this compound in animal models?

Based on clinical trial data and preclinical studies of similar tyrosine kinase inhibitors (TKIs), the most common toxicities associated with this compound are expected to be diarrhea, skin rash (acneiform rash), and hypertension.[3] Fatigue and gastrointestinal toxicities such as nausea and vomiting may also be observed. One preclinical study noted that this compound was well-tolerated in mice at multiple efficacious doses.[2]

Q3: How is this compound metabolized in common animal models?

In preclinical species such as rats, rabbits, and dogs, this compound undergoes extensive metabolism. The primary metabolic pathways include hydroxylation, O-demethylation, and direct glucuronidation.[4][5] The majority of the administered dose is eliminated through feces via biliary secretion.[4][5]

Troubleshooting Guides for Common Toxicities

Diarrhea

Issue: Animal exhibits signs of diarrhea (e.g., loose or watery stools, perianal staining).

Potential Cause: Inhibition of EGFR in the gastrointestinal tract can lead to increased chloride and water secretion into the intestinal lumen, resulting in secretory diarrhea.

Troubleshooting Steps:

  • Assess Severity: Grade the severity of diarrhea. A common grading scale for rodents is provided in the table below.

  • Supportive Care:

    • Ensure ad libitum access to drinking water to prevent dehydration. Consider providing a hydro-gel or electrolyte solution.

    • Monitor body weight and hydration status daily.

  • Pharmacological Intervention:

    • For moderate to severe diarrhea, administer loperamide, an anti-diarrheal agent. A suggested dose for mice is 0.8 mg/kg, administered orally.[6]

    • If diarrhea persists or is severe, consider a temporary dose reduction or interruption of this compound.

Quantitative Data: Diarrhea Management in Rodent Models

Toxicity GradeClinical Signs in RodentsRecommended Action
Grade 1 (Mild) Slightly loose stools, no significant change in animal behavior or weight.Monitor closely, ensure adequate hydration.
Grade 2 (Moderate) Watery stools, slight weight loss (<10%), mild dehydration.Administer loperamide (e.g., 0.8 mg/kg p.o. for mice).[6] Provide supplemental hydration.
Grade 3 (Severe) Severe watery diarrhea, significant weight loss (>10%), signs of dehydration (e.g., sunken eyes, skin tenting).Interrupt this compound dosing. Administer loperamide and subcutaneous fluids. Consult with a veterinarian.
Grade 4 (Life-threatening) Moribund state.Euthanize the animal.

Note: This table is a general guideline. Specific grading and interventions should be defined in the experimental protocol and approved by the Institutional Animal Care and Use Committee (IACUC).

Skin Rash (Acneiform Rash)

Issue: Animal develops skin lesions, such as erythema, papules, or pustules, particularly on the head, neck, and back.

Potential Cause: Inhibition of EGFR in the skin disrupts normal follicular function and inflammatory responses.

Troubleshooting Steps:

  • Assess Severity: Grade the severity of the skin rash.

  • Topical Treatment:

    • For mild to moderate rash, apply a topical corticosteroid (e.g., 1% hydrocortisone cream) to the affected areas once or twice daily.[7][8]

    • In cases with pustules, a topical antibiotic such as clindamycin may be beneficial.[7]

    • Recent studies in rodents suggest that topical JAK inhibitors can also effectively ameliorate EGFR inhibitor-induced rash.[9]

  • Systemic Treatment:

    • For more severe or widespread rash, consider oral administration of doxycycline or minocycline, which have anti-inflammatory properties.[7][8]

  • Dose Modification:

    • If the rash is severe and causing distress to the animal, a dose reduction or temporary interruption of this compound may be necessary.

Quantitative Data: Skin Rash Management in Rodent Models

Toxicity GradeClinical Signs in RodentsRecommended Action
Grade 1 (Mild) Localized erythema and a few papules.Topical hydrocortisone 1% cream once daily.
Grade 2 (Moderate) More widespread erythema and papules/pustules, potential for mild scaling.Topical hydrocortisone 1% cream twice daily. Consider adding topical clindamycin.
Grade 3 (Severe) Severe and widespread erythema, papules/pustules, crusting, and potential for ulceration. Animal may show signs of discomfort.Interrupt this compound dosing. Topical treatment as above. Consider systemic antibiotics (e.g., doxycycline). Consult with a veterinarian.

Note: This table is a general guideline. Specific grading and interventions should be defined in the experimental protocol and approved by the IACUC.

Hypertension

Issue: Elevated blood pressure measured in the animal.

Potential Cause: Inhibition of VEGFR can lead to a decrease in nitric oxide production and an increase in endothelin-1, resulting in vasoconstriction and hypertension.

Troubleshooting Steps:

  • Monitoring: Regularly monitor blood pressure using a non-invasive tail-cuff method.

  • Pharmacological Intervention:

    • If hypertension is sustained and significant, consider treatment with standard antihypertensive agents such as ACE inhibitors (e.g., enalapril) or calcium channel blockers (e.g., amlodipine). The choice of agent and dose should be determined in consultation with a veterinarian.

  • Dose Modification:

    • If hypertension is severe or refractory to treatment, a dose reduction of this compound may be required.

Quantitative Data: Hypertension Management in Rodent Models

Blood Pressure Increase (Systolic)Recommended Action
10-20 mmHg above baseline Increase monitoring frequency.
>20 mmHg above baseline (sustained) Consider initiating antihypertensive therapy.
>30 mmHg above baseline or signs of distress Interrupt this compound dosing and initiate antihypertensive therapy. Consult with a veterinarian.

Note: Baseline blood pressure should be established before starting treatment. This table provides general guidance.

Experimental Protocols

Protocol for Assessing and Managing TKI-Induced Diarrhea in Mice
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Housing: Individually housed for accurate monitoring of stool output.

  • This compound Administration: Administer this compound orally once daily at the desired dose.

  • Monitoring:

    • Record body weight daily.

    • Observe for signs of diarrhea and grade severity daily using the scale provided in the table above.

    • Monitor hydration status (skin turgor, appearance of eyes).

  • Intervention:

    • For Grade 2 or higher diarrhea, administer loperamide at 0.8 mg/kg orally.

    • For Grade 3 diarrhea, administer 1 mL of sterile saline subcutaneously for hydration.

    • If diarrhea persists at Grade 3 for more than 48 hours, or if body weight loss exceeds 15%, interrupt this compound treatment.

  • Data Collection: Record all observations, including diarrhea grade, body weight, and any interventions.

Protocol for Assessing and Managing TKI-Induced Skin Rash in Mice
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • This compound Administration: Administer this compound orally once daily at the desired dose.

  • Monitoring:

    • Visually inspect the skin of each animal twice weekly for the development of rash.

    • Grade the severity of the rash using the scale provided in the table above.

    • Photograph any skin lesions for documentation.

  • Intervention:

    • For Grade 1 or 2 rash, apply a thin layer of 1% hydrocortisone cream to the affected area once or twice daily.

    • For Grade 3 rash, interrupt this compound treatment and apply topical corticosteroids.

  • Data Collection: Record the incidence, severity, and location of any skin rashes. Document all treatments administered.

Visualizations

HER_VEGFR_Signaling_Pathway cluster_HER HER Signaling cluster_VEGFR VEGFR Signaling HER_ligand EGF/TGF-α HER EGFR/HER2 HER_ligand->HER Binds HER_dimer Dimerization & Autophosphorylation HER->HER_dimer PI3K_Akt PI3K/Akt Pathway HER_dimer->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway HER_dimer->RAS_MAPK Activates Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival Promotes RAS_MAPK->Proliferation_Survival Promotes VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds VEGFR_dimer Dimerization & Autophosphorylation VEGFR->VEGFR_dimer VEGFR_dimer->PI3K_Akt Activates PLC_PKC PLCγ/PKC Pathway VEGFR_dimer->PLC_PKC Activates Angiogenesis Angiogenesis PLC_PKC->Angiogenesis Promotes BMS690514 This compound BMS690514->HER_dimer Inhibits BMS690514->VEGFR_dimer Inhibits

Caption: this compound inhibits both HER and VEGFR signaling pathways.

Toxicity_Workflow start Start Experiment: Administer this compound monitor Daily Monitoring: - Body Weight - Clinical Signs - Stool Consistency - Skin Condition start->monitor toxicity_check Toxicity Observed? monitor->toxicity_check grade_toxicity Grade Toxicity Severity (e.g., Grade 1-4) toxicity_check->grade_toxicity Yes continue_monitoring Continue Monitoring toxicity_check->continue_monitoring No implement_care Implement Supportive Care - Hydration - Topical Treatments - Anti-diarrheals grade_toxicity->implement_care dose_modification Consider Dose Modification - Reduction - Interruption implement_care->dose_modification dose_modification->continue_monitoring continue_monitoring->monitor end End of Study continue_monitoring->end

Caption: Experimental workflow for toxicity assessment and management.

Troubleshooting_Logic cluster_diarrhea Diarrhea cluster_rash Skin Rash d_observe Observe Loose Stools d_grade Grade Severity d_observe->d_grade d_mild Mild (Grade 1) d_grade->d_mild d_moderate Moderate (Grade 2) d_grade->d_moderate d_severe Severe (Grade 3/4) d_grade->d_severe d_action1 Monitor & Hydrate d_mild->d_action1 d_action2 Loperamide & Hydration d_moderate->d_action2 d_action3 Interrupt Dose, Loperamide, Fluids d_severe->d_action3 r_observe Observe Skin Lesions r_grade Grade Severity r_observe->r_grade r_mild Mild (Grade 1) r_grade->r_mild r_moderate Moderate (Grade 2) r_grade->r_moderate r_severe Severe (Grade 3) r_grade->r_severe r_action1 Topical Corticosteroid r_mild->r_action1 r_action2 Topical Steroid/Antibiotic r_moderate->r_action2 r_action3 Interrupt Dose, Systemic Treatment r_severe->r_action3

References

BMS-690514 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of BMS-690514 to minimize degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases. Its primary targets include the human epidermal growth factor receptor (HER) family (EGFR/HER1, HER2, HER4) and vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. By inhibiting these pathways, this compound can interfere with tumor cell proliferation, angiogenesis, and survival.

Q2: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments. Key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₂₄N₆O₂[1]
Molecular Weight 368.43 g/mol [1]
Predicted Water Solubility 0.306 mg/mL[2]
pKa (Strongest Basic) 9.51[2]
pKa (Strongest Acidic) 14.09[2]
LogP ~1[2]

Q3: How should I store the solid (powder) form of this compound?

For optimal stability, the solid form of this compound should be stored under the following conditions:

  • Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.

  • Long-term (months to years): Store at -20°C in a dry, dark environment.

It is also recommended to store the compound in a tightly sealed container to protect it from moisture, as some compounds can be hygroscopic.

Q4: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[3] It is advisable to use anhydrous or high-purity DMSO to minimize the introduction of water, which could potentially accelerate degradation.

Q5: How should I store this compound stock solutions?

Once dissolved in DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] These aliquots should be stored at -20°C or -80°C.[4][5] A general guideline for storing solutions is:

  • -80°C: Up to 6 months

  • -20°C: Up to 1 month[5]

Troubleshooting Guide: Degradation and Stability

While specific forced degradation studies on this compound are not publicly available, data from structurally related heterocyclic compounds suggest potential areas of instability. Studies on similar pyrrolo-pyridine derivatives have shown them to be photolabile and susceptible to degradation in both alkaline and acidic conditions, while remaining relatively stable at a neutral pH.

IssuePotential CauseRecommended Solution
Loss of compound activity over time in prepared aqueous solutions. Hydrolysis. The pyrrolotriazine core may be susceptible to hydrolysis, particularly in acidic or basic aqueous solutions.- Prepare fresh aqueous solutions for each experiment from a frozen DMSO stock. - If solutions must be stored, use a neutral pH buffer (pH 7.0-7.4) and store at 4°C for no more than 24 hours. - Avoid highly acidic or alkaline buffers.
Inconsistent results between experiments, especially when performed on different days. Photodegradation. Exposure to light, particularly UV light, can degrade light-sensitive compounds.- Protect solid compound and solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures.
Precipitation of the compound when diluting from DMSO stock into aqueous media. Low aqueous solubility. this compound has low water solubility.[2] Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to precipitate.- Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into your aqueous experimental medium. - Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects on cells and to maintain solubility.[5] - Vortex or sonicate briefly after the final dilution to ensure the compound is fully dissolved.
Gradual loss of potency of DMSO stock solution. Improper storage or water contamination. Repeated freeze-thaw cycles can degrade the compound. Water absorbed by DMSO can lead to hydrolysis over time.- Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[4] - Use anhydrous, high-purity DMSO for preparing stock solutions. - Ensure vials are tightly sealed to prevent moisture absorption.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.684 mg of this compound (Molecular Weight = 368.43 g/mol ).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Solubilize: Vortex the solution gently or sonicate in a water bath for a few minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in amber or light-protected tubes. Store the aliquots at -20°C or -80°C.

General Protocol for Treating Cells in Culture
  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): If a large dilution is required, perform an intermediate dilution of the DMSO stock into sterile cell culture medium or a neutral buffer (like PBS, pH 7.4).

  • Final Dilution: Add the required volume of the stock or intermediate dilution to the cell culture medium to achieve the desired final concentration. The final concentration of DMSO should typically not exceed 0.5% to avoid solvent toxicity.

  • Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium of a separate set of cells.

  • Incubate: Gently mix the medium and incubate the cells for the desired experimental duration.

Visualizations

Signaling Pathways Inhibited by this compound

BMS690514_Pathway cluster_her HER Signaling cluster_vegfr VEGFR Signaling cluster_downstream Downstream Effects EGFR EGFR (HER1) Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival HER2 HER2 HER2->Proliferation HER2->Survival HER4 HER4 HER4->Proliferation HER4->Survival VEGFR1 VEGFR1 Angiogenesis Angiogenesis VEGFR1->Angiogenesis VEGFR2 VEGFR2 VEGFR2->Angiogenesis VEGFR3 VEGFR3 VEGFR3->Angiogenesis BMS690514 This compound BMS690514->EGFR BMS690514->HER2 BMS690514->HER4 BMS690514->VEGFR1 BMS690514->VEGFR2 BMS690514->VEGFR3

Caption: Inhibition of HER and VEGFR signaling pathways by this compound.

Experimental Workflow for this compound Use

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_tips Key Precautions A Weigh Solid This compound B Dissolve in Anhydrous DMSO A->B C Create 10 mM Stock Solution B->C D Aliquot & Store at -80°C C->D P1 Protect from Light E Thaw Single Aliquot D->E Start of Experiment P2 Avoid Freeze-Thaw F Dilute to Working Concentration in Media E->F G Add to Cells (Final DMSO <0.5%) F->G P3 Use Neutral pH I Incubate & Analyze G->I H Include Vehicle Control (DMSO) H->I

Caption: Recommended workflow for preparing and using this compound in experiments.

References

Validation & Comparative

A Comparative Guide to the Efficacy of BMS-690514 and Other Pan-HER Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pan-HER inhibitor BMS-690514 with other notable inhibitors in its class, including afatinib, dacomitinib, neratinib, and lapatinib. The information is compiled from various preclinical and clinical studies to offer an objective overview of their performance, supported by available experimental data.

Introduction to Pan-HER Inhibitors

The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a crucial role in cell growth, proliferation, and survival.[1] Dysregulation of HER signaling is a key driver in the development and progression of various cancers. Pan-HER inhibitors are designed to block the signaling pathways mediated by multiple HER family members, offering a broader therapeutic window compared to inhibitors targeting a single receptor.[2] this compound is a potent and reversible oral inhibitor of EGFR, HER2, and HER4, and also targets vascular endothelial growth factor receptors (VEGFRs), suggesting a dual mechanism of action by inhibiting both tumor cell proliferation and angiogenesis.[3]

In Vitro Potency: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other pan-HER inhibitors against key HER family kinases. It is important to note that these values are derived from various studies and experimental conditions may differ.

InhibitorEGFR (HER1) IC50 (nM)HER2 IC50 (nM)HER4 IC50 (nM)Reference
This compound 2.03.01.0Unpublished data, as cited in a study
Afatinib 0.5 (wt), 0.4 (L858R)141[4]
Dacomitinib 6.045.773.7a preclinical study
Neratinib 925919a study in breast cancer
Lapatinib 10.89.2367a preclinical study

Preclinical Antitumor Activity

In vivo studies using tumor xenograft models provide valuable insights into the antitumor efficacy of these inhibitors.

This compound

In preclinical studies, this compound has demonstrated significant antitumor activity in various xenograft models. For instance, in a non-small cell lung cancer (NSCLC) model (NCI-H358), daily oral administration of this compound resulted in dose-dependent tumor growth inhibition, with complete tumor regression observed at the highest tolerated dose.

Comparative Preclinical Data

While direct head-to-head preclinical studies are limited, the available data suggests that the efficacy of pan-HER inhibitors can be tumor-type specific and dependent on the underlying genetic alterations. For example, in HER2-amplified breast cancer models, neratinib has shown potent antitumor activity.[5] Afatinib has demonstrated efficacy in NSCLC models with EGFR mutations.[6] Dacomitinib has also shown effectiveness in gefitinib-resistant NSCLC xenografts.[7]

Clinical Efficacy and Safety

Clinical trials provide the ultimate assessment of a drug's efficacy and safety in patients.

This compound

Phase I and IIa clinical trials have been conducted for this compound in patients with advanced solid tumors, including NSCLC. In a Phase I-IIa study, the maximum tolerated dose (MTD) was determined to be 200mg daily.[3] In erlotinib-naïve NSCLC patients (cohort A), the objective response rate was 3.3% and the disease control rate (≥4 months) was 43.3%.[3] In erlotinib-resistant patients (cohort B), the objective response rate was 3.2% and the disease control rate was 22.6%.[3] Common treatment-related adverse events included diarrhea and acneiform rash.[3]

Other Pan-HER Inhibitors: A Snapshot of Clinical Performance
InhibitorCancer TypeKey Efficacy FindingsReference
Afatinib EGFR-mutant NSCLC (first-line)Median PFS: 11.1 months vs. 6.9 months with chemotherapy.a clinical trial
Dacomitinib EGFR-mutant NSCLC (first-line)Median PFS: 14.7 months vs. 9.2 months with gefitinib.a clinical trial
Neratinib HER2+ Early-Stage Breast Cancer (extended adjuvant)Improved invasive disease-free survival vs. placebo.a clinical trial
Lapatinib HER2+ Metastatic Breast CancerIn combination with capecitabine, improved time to progression vs. capecitabine alone.a clinical trial

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays used in the evaluation of pan-HER inhibitors.

In Vitro Kinase Assay (General Protocol)

In vitro kinase assays are used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

  • Reagents and Materials: Recombinant human HER kinases (EGFR, HER2, HER4), ATP, a suitable peptide substrate, kinase buffer, and the test inhibitor.

  • Procedure:

    • The kinase reaction is initiated by mixing the recombinant kinase, the test inhibitor at various concentrations, and the peptide substrate in the kinase buffer.

    • The reaction is started by the addition of ATP.

    • The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., using [γ-33P]ATP) or fluorescence/luminescence-based assays that detect ADP production.[8][9]

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

Cell proliferation assays measure the effect of a compound on the growth of cancer cell lines.

  • Cell Culture: Cancer cell lines with known HER status (e.g., HER2-amplified, EGFR-mutant) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach overnight.

    • The cells are then treated with the pan-HER inhibitor at a range of concentrations.

    • After a specific incubation period (e.g., 72 hours), cell viability or proliferation is assessed. Common methods include:

      • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which indicates the presence of metabolically active cells.[11]

      • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Animal Xenograft Studies (General Protocol)

Animal xenograft models are used to evaluate the in vivo antitumor efficacy of a drug.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The pan-HER inhibitor is administered orally or via another appropriate route at different dose levels and schedules.[12] The control group receives a vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly. Tumor volume is often calculated using the formula: (Length × Width²)/2.[13]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment. Tumors are then excised and weighed.

  • Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Key parameters include tumor growth inhibition (TGI) and tumor regression.[12]

Signaling Pathways and Mechanisms of Action

Pan-HER inhibitors exert their effects by blocking the downstream signaling pathways activated by the HER receptors. The diagram below illustrates the general HER signaling pathway and the point of intervention for these inhibitors.

HER_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Pan-HER Inhibitors cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes HER1 EGFR (HER1) PI3K_AKT PI3K/AKT Pathway HER1->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER1->RAS_MAPK HER2 HER2 HER2->PI3K_AKT HER2->RAS_MAPK HER4 HER4 HER4->PI3K_AKT HER4->RAS_MAPK BMS690514 This compound BMS690514->HER1 BMS690514->HER2 BMS690514->HER4 Afatinib Afatinib Afatinib->HER1 Afatinib->HER2 Afatinib->HER4 Dacomitinib Dacomitinib Dacomitinib->HER1 Dacomitinib->HER2 Dacomitinib->HER4 Neratinib Neratinib Neratinib->HER1 Neratinib->HER2 Neratinib->HER4 Lapatinib Lapatinib Lapatinib->HER1 Lapatinib->HER2 Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis

Caption: Pan-HER inhibitors block signaling through multiple HER receptors.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a pan-HER inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay In Vitro Kinase Assay (Determine IC50) Cell_Proliferation Cell Proliferation Assay (Determine GI50) Kinase_Assay->Cell_Proliferation Xenograft Animal Xenograft Model (Assess Antitumor Efficacy) Cell_Proliferation->Xenograft Phase_I Phase I Clinical Trial (Safety and MTD) Xenograft->Phase_I Phase_II Phase II Clinical Trial (Efficacy and Safety) Phase_I->Phase_II

Caption: A typical workflow for preclinical and clinical evaluation.

Conclusion

This compound is a potent pan-HER and VEGFR inhibitor with demonstrated preclinical and clinical activity. When compared to other pan-HER inhibitors such as afatinib, dacomitinib, neratinib, and lapatinib, its efficacy appears to be competitive, though direct comparative data is limited. The choice of a particular pan-HER inhibitor for therapeutic development or clinical use will likely depend on the specific cancer type, its genetic background, and the safety profile of the drug. Further head-to-head comparative studies are needed to definitively establish the relative efficacy and safety of these agents.

References

Validating BMS-690514 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-690514, a potent oral inhibitor of the human epidermal growth factor receptor (HER) and vascular endothelial growth factor receptor (VEGFR) kinase families, with other established EGFR and HER2 targeted therapies. We present supporting in vivo experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate an objective evaluation of this compound's performance in target engagement.

Introduction to this compound

This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases, including EGFR (HER1), HER2, HER4, and VEGFRs.[1][2] Its mechanism of action involves the reversible inhibition of the kinase activity of these receptors, thereby blocking downstream signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[2] this compound has been evaluated in preclinical and clinical settings for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC).[3][4]

In Vivo Efficacy of this compound

This compound has demonstrated significant antitumor activity in various human tumor xenograft models. The maximum tolerated dose (MTD) in nude mice has been established at 90 mg/kg when administered once daily by oral gavage.[2]

Tumor Growth Inhibition
Xenograft ModelCancer TypeKey Genetic FeatureThis compound DoseTumor Growth Inhibition (TGI)Citation(s)
PC9NSCLCEGFR exon 19 deletion>3 mg/kg, once dailyTumor regression observed[2]
H1975NSCLCEGFR L858R/T790M30 mg/kg/day, 5 daysIncreased survival[3]
A549NSCLCKRAS mutation30 mg/kg/day, 5 daysIncreased survival[3]
H1299NSCLCp53 null30 mg/kg/day, 5 daysIncreased survival[3]
GEOColonKRAS mutationNot specifiedNot specified[5]

Comparison with Alternative Therapies

To provide a comprehensive overview, we compare the in vivo performance of this compound with other widely used EGFR and HER2 inhibitors.

Small Molecule Tyrosine Kinase Inhibitors (TKIs)
DrugTarget(s)Xenograft ModelCancer TypeDoseTumor Growth Inhibition (TGI)Citation(s)
Erlotinib EGFRA549NSCLC100 mg/kg93%[6]
H460aNSCLC100 mg/kg71%[6]
Afatinib EGFR, HER2, HER4 (irreversible)HNE-1NasopharyngealNot specifiedModest inhibition[7]
Lapatinib EGFR, HER2SUM149 (Basal-like/EGFR+)BreastNot specifiedTumor growth delay with radiation[8]
SUM225 (HER2+)BreastNot specifiedTumor growth delay with radiation[8]
Monoclonal Antibodies
DrugTargetXenograft ModelCancer TypeDoseTumor Growth Inhibition (TGI)Citation(s)
Cetuximab EGFRL2987Lung1 mg/mouse, q3dx61.3 log cell kill[5]
GEOColon1 mg/mouse, q3dx6Synergistic effect with BMS-275183[5]
Panitumumab EGFR25 different modelsVarious500 µg, twice weekly12 out of 25 models responsive[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo assays used to evaluate this compound and similar compounds.

Tumor Xenograft Model for Efficacy Studies
  • Cell Culture: Human cancer cell lines (e.g., PC9, H1975, A549 for NSCLC) are cultured in appropriate media and conditions.

  • Animal Model: Athymic nude mice (nu/nu), typically 4-6 weeks old, are used.

  • Tumor Implantation: 5 x 10^6 to 1 x 10^7 cells are suspended in serum-free medium and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2)/2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. This compound or other drugs are administered orally by gavage at specified doses and schedules. The vehicle used for this compound is often a mixture of Tween-80, propylene glycol, and water.[10]

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a specific size or after a predetermined duration. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[11][12]

In Vivo Matrigel Plug Angiogenesis Assay
  • Preparation of Matrigel Mixture: Growth factor-reduced Matrigel is thawed on ice. A mixture is prepared containing Matrigel, with or without pro-angiogenic factors (e.g., VEGF, bFGF), and the test compound (e.g., this compound).[1][11]

  • Injection: The Matrigel mixture (typically 0.3-0.5 mL) is injected subcutaneously into the flank of nude mice using a pre-chilled syringe.[1][11]

  • Plug Excision: After a defined period (e.g., 7-14 days), the mice are euthanized, and the Matrigel plugs are excised.[1][11]

  • Analysis: The plugs can be analyzed for hemoglobin content as a measure of blood vessel formation. Alternatively, the plugs are fixed, sectioned, and stained with endothelial cell markers (e.g., CD31 or CD34) for immunohistochemical analysis to visualize and quantify microvessel density.[1][11]

Western Blot for Phosphorylated EGFR/HER2 in Tumor Tissue
  • Tumor Collection and Lysis: Tumor xenografts are excised at specified time points after drug administration, snap-frozen in liquid nitrogen, and stored at -80°C. The frozen tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.[13][14]

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).[13]

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[13][14]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) and phosphorylated HER2, as well as total EGFR and HER2 as loading controls.[13][15]

  • Detection: After incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the validation of this compound's target engagement.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates BMS690514 This compound BMS690514->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Xenograft_Workflow CellCulture 1. Cell Culture (e.g., PC9, H1975) Implantation 2. Subcutaneous Implantation in Nude Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Treatment 4. Drug Administration (this compound or Control) TumorGrowth->Treatment Endpoint 5. Endpoint Analysis (Tumor Volume, Biomarkers) Treatment->Endpoint

Caption: In Vivo Xenograft Model Experimental Workflow.

Target_Engagement_Validation start Tumor-bearing mice treated with this compound tumor_excised Tumor Excision start->tumor_excised protein_extraction Protein Extraction tumor_excised->protein_extraction ihc Immunohistochemistry for p-EGFR/p-HER2 tumor_excised->ihc western_blot Western Blot for p-EGFR/p-HER2 protein_extraction->western_blot quantification Quantification of Phosphorylation Inhibition western_blot->quantification ihc->quantification

Caption: Workflow for In Vivo Target Engagement Validation.

Conclusion

This compound demonstrates potent in vivo antitumor activity in various xenograft models, particularly those with EGFR activating mutations. Its dual inhibition of HER and VEGFR pathways provides a strong rationale for its use in cancer therapy. While direct comparative in vivo studies with other targeted agents are limited, the available data suggests that this compound is a promising therapeutic candidate. The experimental protocols and workflows provided in this guide offer a framework for the continued in vivo evaluation and validation of this compound and other novel kinase inhibitors. Further studies focusing on head-to-head comparisons and detailed pharmacodynamic analyses will be crucial in fully defining its clinical potential.

References

Comparative Analysis of BMS-690514 Cross-Reactivity with Other Kinase Families

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of BMS-690514, a potent inhibitor of the human epidermal growth factor receptor (HER) and vascular endothelial growth factor receptor (VEGFR) kinase families.[1] Understanding the cross-reactivity of kinase inhibitors is crucial for assessing their therapeutic potential and predicting potential off-target effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to offer a comprehensive overview for researchers in drug development.

Kinase Inhibition Profile of this compound

This compound is a pyrrolotriazine-based compound that acts as a pan-inhibitor of receptor tyrosine kinases.[2] It has been primarily characterized as a potent and selective inhibitor of all three HER kinases (EGFR/HER1, HER2, and HER4) and the VEGF receptor kinases (VEGFR-1, -2, and -3).[1][2] This dual inhibition disrupts signaling in both the tumor and its vasculature, contributing to its antitumor and antiangiogenic properties.[1]

Quantitative Analysis of Kinase Inhibition

The following table summarizes the known inhibitory activities of this compound against its primary targets and identified off-targets. While comprehensive kinome-wide screening data with IC50 values for a broad range of kinase families is not extensively available in the public domain, the data below is based on specific biochemical and cellular assays.

Kinase FamilyTarget KinaseIC50 / EC50 (nM)Assay TypeReference
HER Family EGFR (HER1)Potent InhibitionEnzymatic/Cellular[1]
HER2Potent InhibitionEnzymatic/Cellular[1]
HER4Potent InhibitionEnzymatic/Cellular[1]
VEGFR Family VEGFR-1Potent InhibitionEnzymatic[2]
VEGFR-2Potent InhibitionEnzymatic[2]
VEGFR-3Potent InhibitionEnzymatic[2]
Other SIK2< 500Kinobeads (Cell lysate)

Note: "Potent Inhibition" indicates that the sources state strong inhibitory activity without providing specific IC50 values. The Kinobeads assay for SIK2 suggests a direct interaction in a cellular context, but further validation with enzymatic assays is needed to confirm direct inhibition and determine a precise IC50.

Experimental Protocols

The potency and selectivity of this compound have been evaluated using a variety of experimental methods, including enzymatic assays, binding assays, and cellular assays.[1] Below are detailed methodologies for key types of experiments typically used for kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (Radiometric Assay)

This method is considered the gold standard for in vitro kinase profiling and directly measures the enzymatic activity of a kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific substrate peptides or proteins for each kinase

  • This compound (or other test compounds) dissolved in DMSO

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well or 384-well plates

  • Phosphocellulose or filter paper mats

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In each well of the plate, add the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose or filter paper mats. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.

  • Washing: Wash the filter mats extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Target Engagement Assay (Kinobeads)

This chemical proteomics approach allows for the identification of kinase targets in a more physiological context by using cell lysates.

Objective: To identify the kinase targets of this compound in a competitive binding assay from a complex protein mixture.

Materials:

  • Cell lines of interest

  • Lysis buffer

  • This compound

  • Kinobeads (broad-spectrum kinase inhibitors immobilized on sepharose beads)

  • Wash buffers

  • Elution buffer

  • Mass spectrometer (for LC-MS/MS analysis)

Procedure:

  • Cell Lysis: Harvest and lyse cells to prepare a native protein lysate.

  • Compound Incubation: Incubate the cell lysate with either DMSO (control) or varying concentrations of this compound.

  • Affinity Enrichment: Add Kinobeads to the lysates and incubate to allow kinases to bind to the immobilized inhibitors. Kinases that are bound to this compound in the lysate will not bind to the beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins that were pulled down by the Kinobeads.

  • Data Analysis: Compare the amount of each kinase pulled down in the this compound-treated samples versus the control. A decrease in the amount of a specific kinase pulled down in the presence of this compound indicates that the compound is binding to that kinase in the cell lysate.

Visualizations

Signaling Pathways Targeted by this compound

The following diagram illustrates the primary signaling pathways inhibited by this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR/HER Family EGF->EGFR VEGF VEGF VEGFR VEGFR Family VEGF->VEGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR->PI3K_AKT VEGFR->RAS_MAPK BMS690514 This compound BMS690514->EGFR Inhibits BMS690514->VEGFR Inhibits Proliferation Cell Proliferation Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis start Start: Test Compound (this compound) biochemical_assay Biochemical Kinase Assay (e.g., Radiometric, TR-FRET) start->biochemical_assay cellular_assay Cellular Kinase Assay (e.g., Kinobeads, NanoBRET) start->cellular_assay data_analysis Data Analysis (IC50/EC50 Determination) biochemical_assay->data_analysis cellular_assay->data_analysis selectivity_profile Generate Kinase Selectivity Profile data_analysis->selectivity_profile off_target_id Identify On- and Off-Targets selectivity_profile->off_target_id validation Validate Off-Targets (Secondary Assays) off_target_id->validation

References

A Head-to-Head Comparison of BMS-690514 and Erlotinib for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, the epidermal growth factor receptor (EGFR) has been a focal point for drug development. Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a standard of care in certain cancer types, particularly non-small cell lung cancer (NSCLC). BMS-690514, a newer generation inhibitor, was developed with a broader spectrum of activity. This guide provides a detailed head-to-head comparison of this compound and erlotinib, presenting available preclinical and clinical data to inform researchers and drug development professionals.

Mechanism of Action: A Tale of Two Inhibitors

Erlotinib is a reversible, first-generation EGFR tyrosine kinase inhibitor.[1] It competitively binds to the ATP-binding site of the intracellular domain of EGFR (also known as HER1 or ErbB1), preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] This blockade of EGFR signaling can lead to the inhibition of cell proliferation, induction of apoptosis, and a halt in the cell cycle in EGFR-dependent tumor cells.[1]

This compound is a potent, orally available, reversible inhibitor with a broader target profile. It is classified as a pan-HER/VEGFR inhibitor, targeting not only EGFR (HER1) but also other members of the HER family, namely HER2 and HER4, as well as vascular endothelial growth factor receptors (VEGFRs). This dual targeting of both tumor cell proliferation via the HER pathway and tumor angiogenesis via the VEGFR pathway gives this compound a multi-faceted approach to cancer therapy.

Preclinical Performance: A Quantitative Look

Direct head-to-head preclinical studies comparing this compound and erlotinib are limited in the public domain. However, by compiling data from various sources, we can get an indication of their relative potencies and activities. It is important to note that variations in experimental conditions can influence these values, so direct comparison should be approached with caution.

Target KinaseThis compound IC50 (nM)Erlotinib IC50 (nM)
EGFR (HER1) 52[2]
HER2 19>1000
HER4 60-
VEGFR2 50-
Flt-3 110-
Lck 220-
(Data for this compound from various preclinical studies. Erlotinib data is for purified tyrosine kinase.)
Cell LineThis compound IC50 (nM)Erlotinib IC50 (µM)
A549 (NSCLC) ->20
H322 (NSCLC) ->20
H358 (NSCLC) ->20
H1650 (NSCLC) ->20
HCC827 (NSCLC) -0.029
DiFi (Colon) -0.008
(Data for erlotinib from various in vitro studies. Comparable comprehensive cell line data for this compound was not available in the searched results.)

Clinical Efficacy and Safety: The Head-to-Head Verdict

A key clinical trial for a direct comparison is the Phase II study NCT00743938, which was a randomized, double-blind trial comparing this compound to erlotinib in patients with previously treated non-small cell lung cancer. While the full detailed results of this study are not widely published, available information suggests that This compound did not demonstrate a significant benefit over erlotinib in this patient population.

This compound Clinical Trial Data

A Phase I/IIa study of this compound in patients with advanced solid tumors, including erlotinib-naïve and erlotinib-resistant NSCLC patients, provided the following insights:

  • Maximum Tolerated Dose (MTD): 200 mg once daily.

  • Common Adverse Events: Diarrhea and acneiform rash.

  • Antitumor Activity in NSCLC (erlotinib-naïve):

    • Disease Control Rate (≥4 months): 43.3%

    • Objective Response Rate: 3.3%

  • Antitumor Activity in NSCLC (erlotinib-resistant):

    • Disease Control Rate (≥4 months): 22.6%

    • Objective Response Rate: 3.2% Of note, disease control was observed in patients with EGFR mutations conferring resistance to erlotinib, such as the T790M mutation.

Erlotinib Clinical Trial Data

Erlotinib has been extensively studied in numerous clinical trials. Key findings from pivotal trials in previously treated NSCLC include:

  • Median Overall Survival: 6.7 months with erlotinib versus 4.7 months with placebo.[3]

  • Median Progression-Free Survival: 2.2 months with erlotinib versus 1.8 months with placebo.[3]

  • Objective Response Rate: 8.9% with erlotinib versus <1% with placebo.[3]

  • Common Adverse Events: Rash and diarrhea are the most frequently reported side effects.

Signaling Pathway Visualizations

To illustrate the mechanisms of action of this compound and erlotinib, the following diagrams depict the signaling pathways they inhibit.

Erlotinib_Signaling_Pathway Erlotinib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits (ATP-binding site) BMS690514_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) Ras Ras EGFR->Ras HER2 HER2 PI3K PI3K HER2->PI3K HER4 HER4 HER4->PI3K VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Proliferation Gene Transcription (Proliferation, Survival) ERK->Transcription_Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription_Proliferation PKC PKC PLCg->PKC Transcription_Angiogenesis Gene Transcription (Angiogenesis) PKC->Transcription_Angiogenesis Ligands_HER EGF, NRG, etc. Ligands_HER->EGFR Ligands_HER->HER4 VEGF VEGF VEGF->VEGFR BMS690514 This compound BMS690514->EGFR BMS690514->HER2 BMS690514->HER4 BMS690514->VEGFR MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Add serially diluted compounds A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

References

Unveiling the Synergistic Potential: BMS-690514 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

BMS-690514, a potent oral inhibitor of pan-HER (EGFR, HER2, HER4) and VEGFR (1, 2, 3) tyrosine kinases, has emerged as a promising candidate in oncology.[1] Its dual-targeted mechanism of action, simultaneously inhibiting critical pathways in tumor cell proliferation and angiogenesis, presents a strong rationale for combination therapies. This guide provides a comprehensive comparison of the available data on the synergistic effects of this compound with conventional chemotherapy agents, with a focus on paclitaxel and carboplatin, to inform further research and development.

Mechanism of Action: A Dual-Pronged Attack

This compound exerts its anti-tumor activity by binding to and inhibiting the kinase activity of both the HER and VEGFR families of receptor tyrosine kinases.[1] The inhibition of the HER pathway disrupts downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth, proliferation, and survival. Concurrently, by targeting VEGFRs, this compound impedes angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.

G cluster_membrane Cell Membrane cluster_chemo Chemotherapy cluster_downstream Downstream Signaling cluster_effects Cellular Effects HER HER (EGFR, HER2, HER4) PI3K_Akt PI3K/Akt Pathway HER->PI3K_Akt MAPK MAPK Pathway HER->MAPK VEGFR VEGFR (1, 2, 3) Angiogenesis Angiogenesis VEGFR->Angiogenesis Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule Carboplatin Carboplatin DNA_Damage DNA Damage Carboplatin->DNA_Damage BMS690514 This compound BMS690514->HER Inhibits BMS690514->VEGFR Inhibits Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Angiogenesis->Proliferation CellCycleArrest Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis CellCycleArrest->Apoptosis G cluster_screening Patient Screening cluster_treatment Treatment Cycle (21 Days) cluster_evaluation Evaluation Eligibility Eligibility Criteria Met (Advanced/Metastatic Solid Tumors) Chemo Day 1: Paclitaxel + Carboplatin (IV) Eligibility->Chemo BMS_Dosing Days 4-19: This compound (Oral, Dose Escalation) Chemo->BMS_Dosing MTD_Determination Determine MTD BMS_Dosing->MTD_Determination Repeat Cycles Efficacy_Safety Assess Safety & Efficacy (RECIST) MTD_Determination->Efficacy_Safety G cluster_effects Combined Effects BMS690514 This compound (pan-HER/VEGFR inhibitor) ReducedSurvivalSignaling Reduced Pro-Survival Signaling BMS690514->ReducedSurvivalSignaling ImprovedDrugDelivery Improved Chemotherapy Delivery BMS690514->ImprovedDrugDelivery via Vascular Normalization InhibitionOfResistance Inhibition of Resistance Mechanisms BMS690514->InhibitionOfResistance Chemotherapy Chemotherapy (Paclitaxel, Carboplatin) Synergy Synergistic Anti-Tumor Effect Chemotherapy->Synergy ReducedSurvivalSignaling->Synergy Enhances ImprovedDrugDelivery->Synergy Enhances InhibitionOfResistance->Synergy Contributes to

References

Predicting Sensitivity to BMS-690514: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-690514 is a potent oral inhibitor of the pan-HER (EGFR/HER1, HER2, HER4) and VEGFR families of receptor tyrosine kinases. Its dual mechanism of action, targeting both tumor cell proliferation and angiogenesis, has made it a subject of investigation in various solid tumors, particularly non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of biomarkers for predicting sensitivity to this compound, with supporting experimental data and methodologies, to aid in the ongoing research and development of targeted cancer therapies.

Data Presentation: Quantitative Comparison of Kinase Inhibitor Sensitivity

The sensitivity of cancer cell lines to this compound and other tyrosine kinase inhibitors (TKIs) is a critical determinant of its potential therapeutic efficacy. The following tables summarize the available in vitro data, primarily focusing on NSCLC, the most studied indication for this compound.

Table 1: In Vitro Sensitivity of NSCLC Cell Lines to this compound

Cell LineEGFR Mutation StatusThis compound IC50 (nmol/L)Reference
A549Wild-Type~20[1]
H1975L858R + T790M~20[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative In Vitro Sensitivity of EGFR-Mutant NSCLC Cell Lines to Different TKIs

Cell LineEGFR MutationDrugIC50 (nM)
PC-9exon 19 deletionErlotinib7
PC-9exon 19 deletionAfatinib0.8
H3255L858RErlotinib12
H3255L858RAfatinib0.3

This table provides context for the potency of other EGFR TKIs in sensitive models. Direct comparative studies including this compound across a wide panel of mutations are limited in the public domain.

Table 3: Clinical Response to this compound in a Phase I/IIa Trial (NCT00329004) in NSCLC [2]

Patient CohortNumber of PatientsDisease Control Rate (≥4 months)
EGFR Wild-Type2129%
EGFR Mutation (including T790M)1070%

Experimental Protocols

1. In Vitro Cell Proliferation and Sensitivity Assays (Clonogenic Assay) [1][3][4][5]

This protocol outlines the general methodology used to determine the IC50 values presented in Table 1.

  • Cell Culture: Human NSCLC cell lines (e.g., A549, H1975) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.

  • Clonogenic Survival Assay:

    • Cells are seeded in 6-well plates at a low density (e.g., 500-1000 cells/well) and allowed to attach overnight.

    • The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • Cells are incubated for a specified period (e.g., 12 hours)[1].

    • After drug exposure, the medium is replaced with fresh, drug-free medium, and the cells are allowed to grow for 10-14 days to form colonies.

    • Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet.

    • Colonies containing at least 50 cells are counted.

    • The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of the vehicle-treated control cells.

    • IC50 values are determined by plotting the surviving fraction against the drug concentration and fitting the data to a dose-response curve.

2. EGFR and HER2 Mutation Analysis in Patient Tumors [6][7][8]

This protocol describes the general approach for identifying EGFR and HER2 mutations in tumor samples from patients enrolled in clinical trials, such as NCT00329004.

  • Sample Collection and Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is obtained from biopsies or surgical resections. Areas of high tumor cellularity are identified by a pathologist.

  • DNA Extraction: Genomic DNA is extracted from the tumor tissue using commercially available kits optimized for FFPE samples.

  • Mutation Detection:

    • Polymerase Chain Reaction (PCR)-Based Methods: Targeted PCR amplification of specific exons of the EGFR and HER2 genes (e.g., EGFR exons 18-21) is performed. This can be followed by:

      • Sanger Sequencing: To identify the specific nucleotide changes.

      • Real-Time PCR with allele-specific probes: For sensitive detection of known mutations.

      • Fragment Analysis: To detect insertions and deletions.

    • Next-Generation Sequencing (NGS): Allows for the simultaneous analysis of multiple genes and a broader range of mutations.

  • Data Analysis: The sequencing data is analyzed to identify and characterize any mutations present in the EGFR and HER2 genes.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a multi-targeted TKI that inhibits signaling through the HER family of receptors (EGFR, HER2, HER4) and VEGFRs. This dual inhibition affects two critical aspects of tumor biology: cancer cell proliferation and angiogenesis.

BMS690514_Mechanism_of_Action cluster_her HER Signaling cluster_vegfr VEGFR Signaling cluster_downstream Downstream Pathways EGFR EGFR (HER1) PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 HER2->PI3K_AKT HER2->RAS_MAPK VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell_Survival Cell_Survival PI3K_AKT->Cell_Survival Cell Survival & Proliferation RAS_MAPK->Cell_Survival BMS690514 This compound BMS690514->EGFR BMS690514->HER2 BMS690514->VEGFR

This compound inhibits both HER and VEGFR signaling pathways.

Experimental Workflow for Biomarker Discovery

The identification of predictive biomarkers for this compound sensitivity involves a multi-step process, from preclinical in vitro studies to clinical trial validation.

Biomarker_Discovery_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Cell_Line_Screening Cancer Cell Line Screening Mutation_Analysis Genomic & Proteomic Analysis Cell_Line_Screening->Mutation_Analysis Identify sensitive and resistant lines Xenograft_Models Patient-Derived Xenograft (PDX) Models Mutation_Analysis->Xenograft_Models Correlate mutations with sensitivity Clinical_Trial Phase I/II Clinical Trial Xenograft_Models->Clinical_Trial In vivo validation Biomarker_Validation Biomarker Validation Clinical_Trial->Biomarker_Validation Correlate patient response with biomarkers

A typical workflow for identifying and validating predictive biomarkers.

Comparison with Alternatives

This compound's unique targeting profile distinguishes it from other TKIs. The following section compares its potential advantages and disadvantages relative to established therapies.

vs. First-Generation EGFR TKIs (Erlotinib, Gefitinib)

  • Advantage: this compound has demonstrated activity against the T790M mutation, a common mechanism of acquired resistance to erlotinib and gefitinib[1][2]. This suggests a potential role for this compound in the second-line setting for patients who have progressed on first-generation inhibitors.

  • Disadvantage: First-generation TKIs are well-established first-line treatments for patients with sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and have a large body of clinical data supporting their use.

vs. Second-Generation EGFR/HER2 TKIs (Afatinib)

  • Potential Advantage: The added VEGFR inhibition of this compound may provide an additional anti-tumor effect by targeting angiogenesis.

  • Disadvantage: Afatinib is an irreversible inhibitor of the HER family, which may lead to more sustained target inhibition. Direct comparative data on the efficacy of this compound versus afatinib in various mutant contexts is limited.

vs. HER2-Targeted Therapies (Lapatinib, Trastuzumab)

  • Potential Advantage: For HER2-driven cancers, the broader HER family inhibition of this compound (including EGFR and HER4) could potentially overcome some resistance mechanisms to more specific HER2 inhibitors.

  • Disadvantage: Lapatinib and trastuzumab are established therapies for HER2-positive breast cancer with extensive clinical validation. The clinical efficacy of this compound in this patient population has not been as thoroughly investigated.

Conclusion

The available preclinical and clinical data suggest that EGFR mutation status is a key predictive biomarker for sensitivity to this compound. In particular, its activity in the presence of the T790M resistance mutation highlights its potential as a therapeutic option for patients with acquired resistance to first-generation EGFR TKIs. The dual inhibition of HER and VEGFR pathways provides a strong rationale for its anti-tumor activity. Further clinical investigation and direct comparative studies with other TKIs are warranted to fully define the optimal patient population for this compound treatment.

References

Reproducibility of Published BMS-690514 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings for BMS-690514, a potent oral inhibitor of the HER (EGFR, HER2, HER4) and VEGFR families of receptor tyrosine kinases. The objective is to present the available preclinical data in a structured format to allow for critical evaluation and comparison with alternative inhibitors, thereby addressing the reproducibility of the initial findings. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the targeted signaling pathways and experimental workflows.

Comparative Efficacy of this compound

This compound has demonstrated significant antitumor and antiangiogenic activities in a range of preclinical models.[1][2] Its dual-targeting mechanism offers a broader spectrum of action compared to single-pathway inhibitors.[1][2]

In Vitro Potency

This compound exhibits potent inhibitory activity against key kinases in both enzymatic and cell-based assays. A summary of its half-maximal inhibitory concentrations (IC50) from published studies is presented below, alongside comparative data for other relevant tyrosine kinase inhibitors (TKIs) where available.

Target/Cell LineThis compound IC50 (nM)Lapatinib IC50 (nM)Erlotinib IC50 (nM)Reference
Enzymatic Assays
EGFR510.82[3][4][5]
HER2209.2-[3][4]
HER46019-[3][4]
VEGFR225-50--[3]
Cell Proliferation Assays
HCC4006 (NSCLC, EGFR del E19)2-35--[3]
PC9 (NSCLC, EGFR del E19)2-35--[3]
H1975 (NSCLC, L858R/T790M)1000--[3]
DiFi (Colorectal, EGFR amp)<10--[3]
A431 (Epidermoid, EGFR amp)<10--[3]
N87 (Gastric, HER2 amp)20-60--[3]
BT474 (Breast, HER2 amp)20-60--[3]

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

In Vivo Antitumor Activity

In xenograft models, this compound has been shown to induce tumor growth inhibition and regression at well-tolerated doses.[3] The following table summarizes key findings from in vivo studies.

Xenograft ModelTumor TypeDosingOutcomeReference
PC9Non-Small Cell Lung Cancer (NSCLC)>3 mg/kg, once dailyTumor Regression[3]
HCT116Colon Cancer60 mg/kg50% Tumor Growth Inhibition[3]

Signaling Pathways Targeted by this compound

This compound simultaneously inhibits the HER and VEGFR signaling pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.

BMS_690514_Mechanism_of_Action cluster_HER HER Pathway cluster_VEGFR VEGFR Pathway EGF EGF/TGFα EGFR_HER2 EGFR/HER2 Dimerization EGF->EGFR_HER2 p_EGFR_HER2 Phosphorylation EGFR_HER2->p_EGFR_HER2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway p_EGFR_HER2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway p_EGFR_HER2->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival VEGF VEGF VEGFR VEGFR Dimerization VEGF->VEGFR p_VEGFR Phosphorylation VEGFR->p_VEGFR p_VEGFR->PI3K_AKT_mTOR PLC_PKC PLCγ-PKC Pathway p_VEGFR->PLC_PKC Angiogenesis Angiogenesis PLC_PKC->Angiogenesis BMS690514 This compound BMS690514->p_EGFR_HER2 BMS690514->p_VEGFR

Figure 1: Dual inhibition of HER and VEGFR signaling pathways by this compound.

Experimental Protocols

Detailed methodologies are crucial for the independent verification of published findings. Below are summaries of the key experimental protocols employed in the preclinical evaluation of this compound, based on available information.

Western Blot Analysis

Western blotting is used to detect the phosphorylation status of key proteins in the HER and VEGFR signaling pathways following treatment with this compound.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane (PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pEGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: General workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Tumor cells are cultured to a suitable confluency and then treated with varying concentrations of this compound or a vehicle control for a specified duration.

  • Lysis and Protein Quantification: Cells are lysed to extract total protein. The protein concentration of each lysate is determined to ensure equal loading.

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., EGFR, HER2, Akt, ERK). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

Note: Specific antibody concentrations and incubation times were not detailed in the reviewed abstracts and would need to be optimized for reproducibility.

Cell Proliferation Assay

Cell proliferation assays are performed to determine the inhibitory effect of this compound on the growth of various cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound for a period of 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.

In Vivo Xenograft Studies

Xenograft models in immunocompromised mice are utilized to evaluate the in vivo efficacy of this compound.

Xenograft_Study_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle (Oral Gavage) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis (TGI, Regression) endpoint->analysis

References

Safety Operating Guide

Proper Disposal of BMS-690514: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of BMS-690514

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a potent kinase inhibitor. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and regulatory standards.

Hazard ClassificationPrecautionary Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.[1]
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life.[1]
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE) during Disposal:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste and should be handled by a licensed waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash[1][2][3][4].

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).

    • Segregate this compound waste from other laboratory waste to prevent accidental reactions[5].

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.

    • The container must be kept securely closed except when adding waste[2][3].

  • Labeling:

    • Affix a hazardous waste label to the container as soon as waste accumulation begins.

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1][5][6]triazin-5-yl]methyl]piperidin-3-ol" or "this compound".

    • Indicate the specific hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").

  • Accumulation and Storage:

    • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from heat sources or incompatible materials[1].

  • Disposal Request and Pickup:

    • Once the waste container is full, or in accordance with institutional timelines, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.

    • The final disposal must be carried out at an approved waste disposal plant[1].

Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste[2][7].

  • Final Disposal: After triple rinsing and air drying, the defaced or removed-label container may be disposed of as regular waste, in accordance with institutional policies.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

This compound Disposal Workflow A Identify this compound Waste (Pure compound, solutions, contaminated labware) B Segregate from Other Waste Streams A->B C Use Designated Hazardous Waste Container B->C D Label Container with 'Hazardous Waste' and Chemical Name C->D E Store in Secure Satellite Accumulation Area D->E F Request Pickup by EHS or Licensed Waste Vendor E->F G Transport to Approved Waste Disposal Plant F->G H Final Disposal G->H

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-690514
Reactant of Route 2
BMS-690514

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。